GSK2850163 (S enantiomer)
Beschreibung
BenchChem offers high-quality GSK2850163 (S enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK2850163 (S enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H29Cl2N3O |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |
InChI-Schlüssel |
YFDASBFQKMHSSJ-DEOSSOPVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of GSK2850163 (S-enantiomer) as a Negative Control in IRE1α Inhibition Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cellular stress signaling and drug development, the precise validation of a compound's mechanism of action is paramount. GSK2850163 has been identified as a potent and novel inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a critical mediator of the unfolded protein response (UPR). A key aspect of rigorous pharmacological investigation is the use of appropriate controls to ensure that the observed biological effects are specifically due to the inhibition of the intended target. For chiral molecules like GSK2850163, the corresponding inactive enantiomer serves as the ideal negative control. This technical guide provides an in-depth overview of the use of the S-enantiomer of GSK2850163 as a negative control, complete with available data, detailed experimental protocols, and visual workflows to support robust research design.
GSK2850163 is a chiral molecule, and its biological activity as an IRE1α inhibitor resides in a specific enantiomer.[1] The S-enantiomer of GSK2850163 is widely reported to be inactive against IRE1α and is therefore an essential tool for validating the specificity of the active compound in both in vitro and cellular assays.[1] By comparing the effects of the active enantiomer to its inactive S-counterpart, researchers can confidently attribute the observed cellular and biochemical changes to the specific inhibition of IRE1α.
Data Presentation: Comparative Activity of GSK2850163 Enantiomers
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) |
| GSK2850163 (Active Enantiomer) | IRE1α | 20 nM | 200 nM |
| GSK2850163 (S-enantiomer) | IRE1α | Inactive | Inactive |
Note: The term "Inactive" for the S-enantiomer is based on supplier information and the consistent lack of reported inhibitory values in the scientific literature. Specific IC50 values from direct comparative studies were not found in the searched literature.[1]
IRE1α Signaling Pathway and Point of Inhibition
The mechanism of action of GSK2850163 involves the inhibition of the IRE1α signaling pathway, a critical arm of the Unfolded Protein Response. The following diagram illustrates the key components and steps in this pathway and indicates the point of inhibition by the active enantiomer of GSK2850163.
Experimental Protocols
To facilitate reproducible research and the proper use of GSK2850163 S-enantiomer as a negative control, detailed protocols for key experiments are provided below.
In Vitro IRE1α Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation and subsequent activation of its RNase domain.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 (active enantiomer) and GSK2850163 (S-enantiomer)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a peptide substrate or a protein like myelin basic protein)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or Phos-tag™ gels)
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™ or gel electrophoresis for Phos-tag™).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro IRE1α RNase Inhibition Assay (XBP1 Splicing)
This assay measures the ability of a compound to inhibit the RNase activity of IRE1α, which is responsible for the unconventional splicing of XBP1 mRNA.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and its S-enantiomer
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
A synthetic RNA substrate corresponding to the XBP1 mRNA splice site, often labeled with a fluorescent reporter and a quencher
-
ATP (to activate the kinase domain, which in turn activates the RNase domain)
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding ATP and the fluorescently labeled XBP1 RNA substrate.
-
Monitor the increase in fluorescence over time as the substrate is cleaved.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Cellular XBP1 Splicing Assay
This cell-based assay assesses the ability of a compound to inhibit IRE1α-mediated splicing of endogenous XBP1 mRNA in response to ER stress.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
GSK2850163 and its S-enantiomer
-
ER stress-inducing agent (e.g., tunicamycin or thapsigargin)
-
Reagents for RNA extraction, reverse transcription, and PCR
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of GSK2850163 or its S-enantiomer for a specified time (e.g., 1 hour).[1]
-
Induce ER stress by adding tunicamycin or thapsigargin to the cell culture medium and incubate for a further period (e.g., 4-6 hours).[1]
-
Harvest the cells and extract total RNA.[1]
-
Perform reverse transcription to generate cDNA.[1]
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.[1]
-
Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[1]
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.[1]
-
Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.[1]
Experimental Workflow Visualization
The following diagram provides a generalized workflow for assessing IRE1α inhibition using GSK2850163 and its S-enantiomer as a negative control.
Conclusion
GSK2850163 is a well-characterized and potent inhibitor of both the kinase and RNase activities of IRE1α.[1] Its inactive S-enantiomer serves as a critical negative control for in vitro and in vivo studies, ensuring the specificity of the observed effects.[1] The provided experimental protocols offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the role of the IRE1α signaling pathway in health and disease. While direct quantitative comparative data for the inactive enantiomer is not widely published, its consistent use as a negative control in the literature underscores the stereospecificity of GSK2850163's inhibitory action. Further studies providing a direct quantitative comparison would be beneficial to the research community.[1]
References
Introduction: The Importance of Chirality in Drug Research
An In-depth Technical Guide on the Role of GSK2850163 (S enantiomer) in Research
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the significance and application of the S-enantiomer of GSK2850163 in scientific research.
In pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. Chiral molecules exist as non-superimposable mirror images called enantiomers. While they may share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly. One enantiomer (the eutomer) may exhibit potent therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
GSK2850163 is a potent inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a critical component of the unfolded protein response (UPR).[1] The S-enantiomer of GSK2850163 is consistently reported to be the inactive form of the molecule.[2][3][4][5] As such, GSK2850163 (S enantiomer) serves as an essential tool in research: a negative control to ensure that the observed biological effects of the active GSK2850163 are specific to the inhibition of the intended target.[3]
The IRE1α Signaling Pathway
The unfolded protein response is a cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a key sensor in this pathway, possessing both kinase and endoribonuclease (RNase) activity. Upon activation by ER stress, IRE1α dimerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
Caption: Overview of the IRE1α-XBP1 signaling cascade in the UPR.
Quantitative Data: Active vs. Inactive Enantiomers
The primary role of the GSK2850163 S-enantiomer in research is to serve as a negative control, confirming that the effects of the active enantiomer are on-target. While direct head-to-head quantitative comparisons in peer-reviewed literature are not abundant, the inhibitory concentrations for the active GSK2850163 are well-documented.[3] The S-enantiomer is expected to be inactive at these concentrations.
Table 1: Inhibitory Activity of GSK2850163 (Active Enantiomer)
| Target | Assay | IC50 |
| IRE1α | Kinase Activity | 20 nM[1] |
| IRE1α | RNase Activity | 200 nM[1] |
| Ron (Recepteur d'Origine Nantais) | Kinase Activity | 4.4 µM[1] |
| FGFR1 V561M | Kinase Activity | 17 µM[1] |
Experimental Protocols for Comparative Analysis
To experimentally validate the differential activity of the GSK2850163 enantiomers, a cellular assay measuring the inhibition of XBP1 mRNA splicing is commonly employed.
Cellular XBP1 Splicing Assay
This method provides a direct readout of IRE1α RNase activity within a cellular context.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., human multiple myeloma cell lines) in a suitable multi-well format and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with a serial dilution of GSK2850163 or its S-enantiomer for a designated period, typically 1 hour.[3]
-
ER Stress Induction: Introduce an ER stress-inducing agent, such as tunicamycin or thapsigargin, to the cell culture medium and incubate for an additional 4-6 hours.[3]
-
RNA Isolation: Harvest the cells and extract total RNA using a standard protocol.[3]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.[3]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.[3]
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will yield a larger PCR product than the spliced form.[3]
-
Quantification and Analysis: Quantify the intensity of the bands corresponding to the spliced and unspliced XBP1. Calculate the percentage of XBP1 splicing and determine the IC50 value for each compound.
Caption: A stepwise workflow for assessing IRE1α activity via XBP1 splicing.
Conclusion
The S-enantiomer of GSK2850163 is a fundamentally important research tool. Its established inactivity against IRE1α makes it the ideal negative control for studies involving the active GSK2850163 enantiomer.[3] The use of this inactive enantiomer allows for the confident attribution of observed biological phenomena to the specific inhibition of IRE1α, thereby ensuring the robustness and validity of experimental findings. This rigorous approach is essential for advancing our understanding of the UPR and the development of targeted therapeutics.
References
In-depth Technical Guide: Understanding the Inactivity of the GSK2850163 S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2850163 is a potent and selective allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR). Its inhibitory activity resides entirely in one enantiomer, while the corresponding S-enantiomer is reported to be inactive. This technical guide provides a comprehensive analysis of the available data on GSK2850163 and its S-enantiomer, detailing the experimental protocols used to assess their activity and postulating the stereochemical basis for the observed inactivity. The S-enantiomer serves as an ideal negative control in experimental settings to ensure that the observed effects are specific to the inhibition of IRE1α by the active compound.[1]
Introduction to GSK2850163 and IRE1α Signaling
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the UPR. IRE1α is a primary sensor of ER stress and possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The RNase domain then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER homeostasis.
GSK2850163 is a small molecule inhibitor that targets the kinase domain of IRE1α, thereby allosterically inhibiting its RNase activity. Chirality is a critical determinant of its pharmacological activity, with the biological activity residing in a single enantiomer.[1]
Data Presentation: Comparative Activity of GSK2850163 Enantiomers
Quantitative data from head-to-head comparative studies of the GSK2850163 enantiomers are not widely available in peer-reviewed literature. Commercial suppliers consistently refer to the S-enantiomer as inactive. The active enantiomer has been characterized with the following inhibitory concentrations.
| Compound | Target | Activity | IC50 |
| GSK2850163 (Active Enantiomer) | IRE1α | Kinase Inhibition | 20 nM[2] |
| GSK2850163 (Active Enantiomer) | IRE1α | RNase Inhibition | 200 nM[2] |
| GSK2850163 S-enantiomer | IRE1α | Kinase & RNase Inhibition | Inactive * |
Note: The term "Inactive" for the S-enantiomer is based on supplier information and its use as a negative control in research. Specific IC50 values from comparative studies were not found in the searched literature.[1]
The Stereochemical Basis for the Inactivity of the S-enantiomer
While a co-crystal structure of GSK2850163 with IRE1α is not publicly available, it is reported to be a Type III inhibitor, binding to an allosteric pocket adjacent to the ATP-binding site's hinge region.[3] The profound difference in activity between the enantiomers strongly suggests a highly stereospecific binding interaction.
The inactivity of the S-enantiomer can be logically attributed to steric hindrance within the binding pocket. The precise three-dimensional arrangement of substituents around the chiral center of the active enantiomer allows for optimal interactions with amino acid residues in the allosteric site. Conversely, the mirror-image configuration of the S-enantiomer likely results in one or more of its chemical groups clashing with the protein, preventing it from achieving the correct orientation for stable binding and inhibition.[4] In many kinase inhibitors, even a subtle change in stereochemistry can lead to a significant loss of activity due to the disruption of key hydrogen bonds, hydrophobic interactions, or the introduction of steric clashes.[4][5]
Caption: Logical model for the differential activity of GSK2850163 enantiomers.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of GSK2850163 and its S-enantiomer are provided below.
IRE1α Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibition of the kinase activity of recombinant IRE1α.
-
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and its S-enantiomer
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, 0.01 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, recombinant IRE1α (e.g., 5 nM), and the test compounds (e.g., 100 nL).
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP (e.g., 60 µM).
-
Allow the reaction to proceed for 2 hours at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Caption: Workflow for the IRE1α kinase inhibition biochemical assay.
IRE1α RNase Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the RNase-mediated cleavage of an RNA substrate.
-
Materials:
-
Recombinant human IRE1α protein
-
GSK2850163 and its S-enantiomer
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Synthetic, fluorescently-labeled RNA substrate corresponding to the XBP1 mRNA splice site (with a quencher)
-
ATP
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature.
-
Activate the IRE1α by adding ATP and incubate for 30 minutes at 30°C.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time in a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value.
-
Cellular XBP1 Splicing Assay
This assay measures the inhibition of IRE1α RNase activity in a cellular context by quantifying the splicing of endogenous XBP1 mRNA.
-
Materials:
-
Human cell line (e.g., multiple myeloma cell line)
-
GSK2850163 and its S-enantiomer
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR reagents and primers flanking the 26-nucleotide intron of XBP1
-
Agarose gel electrophoresis equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce ER stress by adding tunicamycin and incubate for an additional 4-6 hours.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR.
-
Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 and calculate the percent inhibition.
-
Caption: The IRE1α signaling pathway and the point of inhibition by GSK2850163.
Conclusion
The biological activity of GSK2850163 is highly dependent on its stereochemistry. The active enantiomer is a potent inhibitor of both the kinase and RNase activities of IRE1α, while the S-enantiomer is inactive. This inactivity is presumed to be due to an inability to bind effectively to the allosteric site on the IRE1α kinase domain because of steric constraints. The S-enantiomer serves as a critical negative control for in vitro and in vivo studies, ensuring the specificity of the observed effects of the active compound.[1] The provided experimental protocols offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the role of the IRE1α signaling pathway in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Unfolded Protein Response with GSK2850163 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins for proper folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[2] In mammalian cells, the UPR is orchestrated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[3] Chronic ER stress and dysregulation of the UPR are implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making the UPR an attractive target for therapeutic intervention.[2][4]
GSK2850163 is a potent and selective small molecule inhibitor of IRE1α, a key transducer of the UPR.[1] IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1][5] GSK2850163 is a chiral molecule, and its biological activity is attributed to one of its enantiomers. The corresponding S-enantiomer is reported to be inactive and serves as a crucial negative control in experimental settings to ensure the observed effects are specific to the inhibition of IRE1α.[1][4][6][7] This technical guide provides an in-depth exploration of the UPR, with a focus on the utilization of GSK2850163 and its inactive enantiomer to dissect the IRE1α signaling pathway.
Data Presentation: Quantitative Analysis of GSK2850163 Enantiomers
Table 1: In Vitro Inhibitory Activity of GSK2850163 Enantiomers against IRE1α
| Compound | Target | Activity | IC50 (nM) | Source |
| GSK2850163 | IRE1α | Kinase Inhibition | 20 | [1] |
| GSK2850163 | IRE1α | RNase Inhibition | 200 | [1] |
| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive | [1] |
| GSK2850163 (S-enantiomer) | IRE1α | RNase Inhibition | Inactive | [1] |
Signaling Pathways of the Unfolded Protein Response
The UPR is mediated by three distinct signaling branches, each originating from a unique ER-resident transmembrane protein. The following diagrams, generated using the DOT language, illustrate these pathways.
The IRE1α Pathway
The IRE1α pathway is a central branch of the UPR. Upon ER stress, the chaperone BiP/GRP78 dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation. This activates its RNase domain, which catalyzes the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER protein folding, quality control, and ERAD. GSK2850163 specifically inhibits the kinase activity of IRE1α, which in turn prevents the activation of its RNase function and subsequent XBP1 splicing.
Caption: The IRE1α signaling pathway and the point of inhibition by GSK2850163.
The PERK Pathway
The PERK pathway primarily acts to attenuate global protein translation to reduce the load of new proteins entering the ER. Upon activation by ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α inhibits the assembly of the translation initiation complex. Paradoxically, this allows for the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
Caption: The PERK signaling pathway of the Unfolded Protein Response.
The ATF6 Pathway
The ATF6 pathway is activated by the translocation of ATF6 from the ER to the Golgi apparatus in response to ER stress. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of ER chaperones and components of the ERAD machinery.
Caption: The ATF6 signaling pathway of the Unfolded Protein Response.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the UPR and the effects of GSK2850163 enantiomers.
Experimental Workflow: Assessing IRE1α Inhibition
The following diagram illustrates a general workflow for evaluating the inhibitory potential of compounds against IRE1α.
Caption: General experimental workflow for assessing IRE1α inhibition.
IRE1α Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation and activation.
-
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and its inactive S-enantiomer
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
-
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a microplate, combine the recombinant IRE1α protein, kinase assay buffer, and the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
IRE1α RNase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the RNase activity of IRE1α, which is responsible for splicing XBP1 mRNA.[1]
-
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and its inactive S-enantiomer
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
A synthetic RNA substrate corresponding to the XBP1 mRNA splice site, often labeled with a fluorescent reporter and a quencher
-
ATP (to activate the kinase domain, which in turn activates the RNase domain)
-
-
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a microplate, combine the recombinant IRE1α protein, RNase assay buffer, ATP, and the test compounds.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Incubate at 30°C and monitor the increase in fluorescence over time as the substrate is cleaved.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration to calculate the IC50 value.
-
Cellular XBP1 mRNA Splicing Assay
This cell-based assay assesses the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.[1]
-
Materials:
-
A human cell line (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
GSK2850163 and its inactive S-enantiomer
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers flanking the XBP1 splice site
-
Agarose gel electrophoresis equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of GSK2850163 or its S-enantiomer for a specified time (e.g., 1 hour).
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate duration (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[1]
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.[1]
-
Conclusion
GSK2850163 is a valuable chemical probe for studying the IRE1α branch of the Unfolded Protein Response. Its stereospecific activity, with the S-enantiomer serving as an inactive control, allows for precise dissection of the role of IRE1α in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the intricate mechanisms of the UPR and to explore the therapeutic potential of targeting this critical cellular stress response. While direct quantitative comparative data for the inactive enantiomer remains to be extensively published, its consistent use as a negative control in the literature underscores the specific action of GSK2850163. Further studies providing a direct quantitative comparison would be a valuable contribution to the field.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of GSK2850163 (Belantamab Mafodotin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2850163, also known as belantamab mafodotin (Blenrep), is a first-in-class antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant multiple myeloma cells. This technical guide provides a comprehensive overview of the core mechanism of action of belantamab mafodotin, detailing its molecular components, multi-faceted anti-tumor activities, and the experimental methodologies used to characterize its function. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.
Molecular Composition of Belantamab Mafodotin
Belantamab mafodotin is a complex immunoconjugate engineered for targeted delivery of a potent cytotoxic agent to multiple myeloma cells.[1] Its structure comprises three key components:
-
A Humanized IgG1 Monoclonal Antibody: This component is a humanized monoclonal antibody, J6M0, which specifically binds to BCMA (also known as TNFRSF17 or CD269) on the surface of myeloma cells.[2] The antibody's Fc region is afucosylated, a modification that enhances its binding affinity to FcγRIIIa receptors on immune effector cells, thereby potentiating antibody-dependent cellular cytotoxicity (ADCC).
-
A Cytotoxic Payload (Monomethyl Auristatin F - MMAF): MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF is less permeable to cell membranes, which is advantageous in an ADC as it minimizes off-target toxicity.
-
A Non-cleavable Linker: A stable, non-cleavable maleimidocaproyl (mc) linker covalently attaches the MMAF payload to the monoclonal antibody. This linker is designed to be stable in the systemic circulation and only release the cytotoxic payload after the ADC has been internalized by the target cell and undergone lysosomal degradation.
Multi-modal Mechanism of Action
Belantamab mafodotin exerts its anti-myeloma effects through a multi-pronged approach, combining direct cytotoxicity with the engagement of the host immune system.
Targeted Cytotoxicity via MMAF Delivery
The primary mechanism of action involves the targeted delivery of MMAF to BCMA-expressing multiple myeloma cells. This process can be broken down into the following steps:
-
Binding to BCMA: The antibody component of belantamab mafodotin binds with high affinity to BCMA on the surface of myeloma cells.
-
Internalization: Upon binding, the ADC-BCMA complex is rapidly internalized by the cell through endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes, where the acidic environment and proteolytic enzymes degrade the antibody component, leading to the release of the MMAF payload into the cytoplasm.
-
Microtubule Disruption and Cell Cycle Arrest: Once in the cytoplasm, MMAF binds to tubulin, disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase.
-
Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in the malignant plasma cell.
Immune-Mediated Killing Mechanisms
In addition to direct cytotoxicity, the afucosylated Fc region of the belantamab mafodotin antibody engages the patient's immune system to attack the myeloma cells through two primary mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The enhanced binding of the afucosylated Fc region to FcγRIIIa receptors on Natural Killer (NK) cells leads to their activation. Activated NK cells then release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the antibody-coated myeloma cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The Fc region of belantamab mafodotin can also be recognized by Fcγ receptors on macrophages. This interaction triggers the engulfment and subsequent degradation of the opsonized myeloma cells by the macrophages.
Immunogenic Cell Death (ICD)
Treatment with belantamab mafodotin has been shown to induce immunogenic cell death in BCMA-expressing cancer cells.[3] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin exposure on the cell surface, and the release of ATP and high-mobility group box 1 (HMGB1). These DAMPs act as "danger signals" that can promote the maturation and activation of dendritic cells, leading to the priming of an adaptive anti-tumor immune response.
Inhibition of BCMA Signaling
By binding to BCMA, belantamab mafodotin can also interfere with the natural signaling pathways that promote myeloma cell survival and proliferation. BCMA is activated by its ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), which are present in the bone marrow microenvironment. This activation leads to the downstream activation of pro-survival signaling cascades, including the NF-κB, PI3K/AKT, and MAPK pathways.[2][4][5] By blocking the interaction of BAFF and APRIL with BCMA, belantamab mafodotin may further contribute to the induction of apoptosis in myeloma cells.
Quantitative Data
Table 1: Binding Affinity of Belantamab Mafodotin
| Parameter | Value | Reference |
| Binding Affinity (Kd) to human BCMA | ~1 nM | MedChemExpress |
Table 2: In Vitro Cytotoxicity of Belantamab Mafodotin in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Reference |
| NCI-H929 | Data not consistently reported in a tabular format in the provided search results. | - |
| RPMI-8226 | Data not consistently reported in a tabular format in the provided search results. | - |
| MM.1S | Data not consistently reported in a tabular format in the provided search results. | - |
| OPM-2 | Data not consistently reported in a tabular format in the provided search results. | - |
| U266 | Data not consistently reported in a tabular format in the provided search results. | - |
Note: While specific IC50 values for belantamab mafodotin across a panel of myeloma cell lines were not found in a consolidated table within the search results, numerous sources confirm its potent cytotoxic activity in the nanomolar range.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a general guideline for assessing the cytotoxic activity of belantamab mafodotin against multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Belantamab mafodotin
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count multiple myeloma cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of belantamab mafodotin in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the belantamab mafodotin dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-AM Release Assay)
This protocol outlines a method to measure the ability of belantamab mafodotin to induce ADCC mediated by NK cells.
Materials:
-
Multiple myeloma target cells (e.g., MM.1S)
-
Natural Killer (NK) effector cells (either primary NK cells isolated from PBMCs or an NK cell line like NK-92)
-
Belantamab mafodotin
-
Isotype control antibody
-
Calcein-AM
-
96-well V-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate (10,000 cells/well).
-
Prepare serial dilutions of belantamab mafodotin and the isotype control antibody.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Prepare effector NK cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Add 50 µL of the effector cell suspension to the wells.
-
For spontaneous release control, add 50 µL of medium instead of effector cells.
-
For maximum release control, add 50 µL of 2% Triton X-100.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measurement of Calcein Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the released calcein at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Diagram 1: Molecular Structure of Belantamab Mafodotin
Caption: Molecular components of the antibody-drug conjugate, belantamab mafodotin.
Diagram 2: Cellular Mechanism of Action of Belantamab Mafodotin
Caption: Internalization and cytotoxic payload delivery mechanism of belantamab mafodotin.
Diagram 3: Immune-Mediated Mechanisms of Action
Caption: Antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP).
Diagram 4: BCMA Signaling Pathway Inhibition
Caption: Inhibition of pro-survival BCMA signaling by belantamab mafodotin.
Conclusion
Belantamab mafodotin represents a significant advancement in the treatment of multiple myeloma, leveraging a sophisticated antibody-drug conjugate design to achieve a multi-modal mechanism of action. By combining the targeted delivery of a potent cytotoxic agent with the engagement of the host immune system and the potential for immunogenic cell death, belantamab mafodotin offers a multifaceted attack on malignant plasma cells. A thorough understanding of its intricate mechanisms, as detailed in this guide, is crucial for the continued development of this and other next-generation targeted cancer therapies. The provided experimental protocols serve as a foundation for researchers to further investigate the nuanced activities of this important therapeutic agent.
References
- 1. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting B Cell Maturation Antigen (BCMA) in Multiple Myeloma: Potential Uses of BCMA-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. B-cell maturation antigen targeting strategies in multiple myeloma treatment, advantages and disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
The Use of GSK2850163 and its S-enantiomer as a Negative Control in the Study of the IRE1α Pathway: A Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of the potent IRE1α inhibitor, GSK2850163, and its inactive S-enantiomer for investigating the Inositol-requiring enzyme 1α (IRE1α) signaling pathway. Chirality is a critical aspect of pharmacology, and in the case of GSK2850163, the biological activity is specific to one enantiomer, making the other an essential tool for rigorous scientific inquiry.
The IRE1α Signaling Pathway and Point of Inhibition
The Unfolded Protein Response (UPR) is a crucial cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] IRE1α is a key transducer in this pathway, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][2] Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[3][4] This initiates a signaling cascade that includes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.[2][3] The spliced XBP1 mRNA is translated into a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1] Under severe or prolonged stress, IRE1α can also recruit TRAF2, leading to the activation of the JNK pathway and apoptosis.[3][4][5]
GSK2850163 is a small molecule inhibitor that targets the kinase domain of IRE1α, which in turn modulates its RNase activity. The active R-enantiomer of GSK2850163 serves as a potent inhibitor, while the S-enantiomer is inactive and functions as an ideal negative control.[1][6]
Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of GSK2850163.
Quantitative Data: A Comparative Look at Enantiomer Activity
The potency of GSK2850163 lies in its R-enantiomer, which effectively inhibits both the kinase and RNase functions of IRE1α.[7][8] In contrast, the S-enantiomer is consistently reported as inactive, making it an excellent negative control to ensure that any observed biological effects are due to the specific inhibition of IRE1α and not off-target or non-specific chemical effects.[1]
| Compound | Target | Activity | IC50 |
| GSK2850163 (R-enantiomer) | IRE1α | Kinase Inhibition | 20 nM[1][7][8] |
| IRE1α | RNase Inhibition | 200 nM[1][7][8] | |
| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive[1] |
| IRE1α | RNase Inhibition | Inactive[1] |
Experimental Protocols
To effectively study the IRE1α pathway using GSK2850163 and its S-enantiomer, several key assays can be employed. The following sections detail the methodologies for these experiments.
In Vitro IRE1α Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of recombinant IRE1α.
Methodology [1]
-
Compound Preparation: Prepare serial dilutions of GSK2850163 (both R and S enantiomers) in DMSO.
-
Reaction Setup: In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.
-
Pre-incubation: Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Measurement: Stop the reaction and measure kinase activity using a suitable method, such as ADP-Glo, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro IRE1α kinase inhibition assay.
Cell-Based XBP1 mRNA Splicing Assay (RT-PCR)
This assay measures the inhibition of IRE1α's RNase activity in a cellular context by quantifying the splicing of XBP1 mRNA.
Methodology [1]
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
ER Stress Induction: Treat cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) for a specified duration.
-
Inhibitor Treatment: Concurrently or subsequently, treat the cells with various concentrations of GSK2850163 (both R and S enantiomers). Include vehicle (DMSO) and untreated controls.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the splice site.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[1]
-
Quantification: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.[1]
Caption: Workflow for the cell-based XBP1 mRNA splicing assay.
Western Blot Analysis for XBP1s Protein
This method quantifies the protein product of spliced XBP1 mRNA, providing further confirmation of IRE1α RNase inhibition.
Methodology [9]
-
Cell Treatment: Treat cells as described in the XBP1 mRNA splicing assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to XBP1s overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Perform densitometry analysis to quantify the relative levels of XBP1s protein.[9]
Caption: Workflow for Western blot analysis of XBP1s protein levels.
Conclusion
GSK2850163 is a well-characterized and potent inhibitor of IRE1α's kinase and RNase activities.[1] Its inactive S-enantiomer is an indispensable tool for researchers, serving as a critical negative control to validate the specificity of the observed effects in both in vitro and in vivo studies.[1] The provided experimental protocols offer a robust framework for investigating the role of the IRE1α signaling pathway in various physiological and pathological contexts. The stereospecificity of GSK2850163's inhibitory action, confirmed by the inactivity of its S-enantiomer, allows for precise dissection of this crucial arm of the Unfolded Protein Response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
preliminary studies using GSK2850163 inactive form
An In-depth Technical Guide on the Preliminary Studies Using the Inactive Form of GSK2850163
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1] As a chiral molecule, the biological activity of GSK2850163 resides in a specific enantiomer.[2] Its counterpart, the S-enantiomer of GSK2850163, is considered inactive and serves as a crucial negative control in preclinical research.[2][3] The use of such an inactive enantiomer is fundamental in drug discovery to ensure that the observed biological effects are specifically due to the inhibition of the intended target by the active compound, and not due to off-target effects or the compound's scaffold.[2][4] This technical guide provides a summary of the available information on the inactive form of GSK2850163, its use in experimental settings, and the relevant biological pathways and protocols.
The IRE1α Signaling Pathway and Inhibition by GSK2850163
The unfolded protein response is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2] IRE1α is a primary sensor of ER stress and possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[2] Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[5] The RNase then initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[2] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active XBP1s transcription factor.[6] XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. GSK2850163 inhibits both the kinase and RNase activities of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][5]
Quantitative Data on IRE1α Inhibition
While extensive quantitative data for the active GSK2850163 is available, specific inhibitory concentrations for its inactive S-enantiomer are not widely reported in peer-reviewed literature.[2] Commercial suppliers and technical documents consistently refer to the S-enantiomer as inactive, and it is used in research as a negative control to demonstrate the stereospecificity of the active form's inhibitory action.[2][3]
| Compound | Target | Activity | IC50 |
| GSK2850163 (Active Form) | IRE1α | Kinase Inhibition | 20 nM[1] |
| IRE1α | RNase Inhibition | 200 nM[1] | |
| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive |
| IRE1α | RNase Inhibition | Inactive |
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the inhibitory activity of compounds against the RNase function of IRE1α.
IRE1α Endoribonuclease (RNase) Activity Assay (XBP1 mRNA Splicing Assay)
This assay measures the ability of a compound to inhibit the IRE1α-mediated splicing of XBP1 mRNA in a cellular context.
Principle: Upon induction of ER stress, activated IRE1α splices a 26-nucleotide intron from XBP1 mRNA. This splicing event can be detected by reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the intron. The unspliced (XBP1u) and spliced (XBP1s) forms can be separated and quantified by gel electrophoresis, allowing for the determination of the extent of IRE1α RNase activity.
Materials:
-
Cell line (e.g., human multiple myeloma cell line RPMI-8226 or pancreatic cancer cell line PANC-1)[1]
-
Cell culture medium and supplements
-
ER stress-inducing agent (e.g., tunicamycin or thapsigargin)[1]
-
GSK2850163 (active form) and GSK2850163 S-enantiomer (inactive form) dissolved in DMSO
-
RNA extraction kit (e.g., Trizol-based)
-
Reverse transcription kit
-
PCR reagents and primers flanking the XBP1 splice site
-
Agarose gel electrophoresis equipment and reagents
-
Gel imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of GSK2850163 or its inactive S-enantiomer for a specified time (e.g., 1 hour).[2] A vehicle control (DMSO) should be included.
-
ER Stress Induction: Induce ER stress by adding an agent like tunicamycin to the cell culture medium and incubate for a further period (e.g., 4-16 hours).[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.[2]
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[2] A third, intermediate band, which is a hybrid of the spliced and unspliced strands, may also be visible.
-
Quantification and Analysis: Visualize the bands using a gel imaging system. Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. Calculate the percent inhibition of XBP1 splicing for each compound concentration relative to the ER stress-induced control.
Conclusion
The inactive S-enantiomer of GSK2850163 is an indispensable tool for the rigorous preclinical evaluation of the active drug candidate. Its use as a negative control allows researchers to unequivocally attribute the observed inhibition of the IRE1α pathway and any resulting cellular consequences to the specific stereochemical configuration of the active enantiomer.[2][4] While direct quantitative data on the inactivity of the S-enantiomer is not prevalent in the public domain, its consistent application in this control capacity underscores the high degree of specificity of GSK2850163 for its target.[2] The protocols and pathway information provided in this guide offer a framework for the continued investigation of IRE1α modulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Stereochemistry of IRE1α Inhibition: A Technical Guide to GSK2850163 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of the S-enantiomer of GSK2850163, a crucial control molecule in the study of the unfolded protein response (UPR) pathway. While its counterpart, the R-enantiomer, is a potent and selective inhibitor of the inositol-requiring enzyme-1 alpha (IRE1α), the S-enantiomer is characterized by its inactivity.[1][2][3] This document details its chemical properties, the biological context of its target, and the experimental protocols used to differentiate the activity of these stereoisomers.
Chemical Structure and Physicochemical Properties
The S-enantiomer of GSK2850163, with the IUPAC name (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide, is a chiral molecule.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉Cl₂N₃O | [3][4] |
| Molecular Weight | 446.41 g/mol | [3][4] |
| IUPAC Name | (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | [4] |
| CAS Number | 2309519-81-9 | [1][4] |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | [4] |
| Computed XLogP3 | 4.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |
Biological Inactivity and the Significance of Chirality
GSK2850163 is a selective allosteric inhibitor that targets the kinase domain of IRE1α, which in turn regulates its endoribonuclease (RNase) activity.[5][6] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway.[2] The pharmacological activity of GSK2850163 is highly dependent on its stereochemistry. The S-enantiomer is reported to be the inactive form of the molecule, serving as an essential negative control in research to ensure that the observed biological effects are specifically due to the inhibition of IRE1α by the active R-enantiomer.[1][2]
The active enantiomer, GSK2850163, exhibits potent inhibition of IRE1α kinase and RNase activities with IC50 values of 20 nM and 200 nM, respectively, in biochemical assays.[7][8][9] In contrast, the S-enantiomer is considered inactive, although specific IC50 values from direct comparative studies are not widely available in peer-reviewed literature.[2] Its use as a control is critical for validating the on-target effects of the active compound in cellular and in vivo models.
The IRE1α Signaling Pathway and Mechanism of Inhibition
The IRE1α pathway is a central component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2][10] The diagram below illustrates the key steps in this pathway and the point of inhibition by the active form of GSK2850163.
Caption: The IRE1α signaling pathway and the inhibitory action of GSK2850163.
Experimental Protocols
To differentiate the biological activity of the GSK2850163 enantiomers and confirm the inactivity of the S-enantiomer, specific in vitro and cellular assays are employed.
In Vitro IRE1α Kinase and RNase Inhibition Assays
These biochemical assays directly measure the ability of a compound to inhibit the enzymatic activities of purified IRE1α.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of GSK2850163 enantiomers.
Methodology:
-
Kinase Activity Assay: Recombinant human IRE1α is incubated with varying concentrations of the test compound (S- or R-enantiomer) in the presence of ATP. Kinase activity is assessed by measuring the autophosphorylation of IRE1α, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by detecting the phosphorylation of a substrate.
-
RNase Activity Assay: The RNase activity is determined by incubating IRE1α and the test compound with a fluorescently labeled XBP1 mRNA substrate. The cleavage of the substrate by the RNase domain leads to a change in fluorescence, which is monitored to quantify the enzymatic activity.[5]
-
Data Analysis: The results are plotted as percent inhibition versus compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cellular Assay for XBP1 mRNA Splicing
This cell-based assay evaluates the ability of the compounds to inhibit IRE1α activity within a cellular context by measuring the downstream effect on XBP1 mRNA splicing.
Methodology:
-
Cell Culture and Treatment: A suitable cell line, often a multiple myeloma cell line known to have a constitutively active UPR, is cultured.[11] The cells are treated with a known ER stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1α pathway, along with various concentrations of the GSK2850163 enantiomers.[11]
-
RNA Extraction and RT-PCR: After a set incubation period, total RNA is extracted from the cells. Reverse transcription polymerase chain reaction (RT-PCR) is then performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA that is excised by IRE1α.[11][12]
-
Analysis: The PCR products are separated by gel electrophoresis. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) mRNAs will appear as different-sized bands. A reduction in the amount of the smaller XBP1s band in the presence of the inhibitor indicates successful inhibition of IRE1α RNase activity.[11] The S-enantiomer is expected to show no significant inhibition compared to the vehicle control, while the active R-enantiomer will show a dose-dependent decrease in XBP1 splicing.
Conclusion
The S-enantiomer of GSK2850163 is a critical tool for researchers studying the IRE1α signaling pathway. Its established inactivity provides a rigorous negative control, ensuring that the observed biological effects of the active R-enantiomer are specifically due to the inhibition of IRE1α. A thorough understanding of the properties and the use of appropriate experimental protocols to confirm the differential activity of the enantiomers are essential for the accurate interpretation of experimental results and for advancing the development of targeted therapies for diseases with a dysregulated unfolded protein response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. GSK2850163 S enantiomer | C24H29Cl2N3O | CID 132274059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK2850163 - tcsc0039356 - Taiclone [taiclone.com]
- 10. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for GSK2850163 and its S Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective inhibitor of the kinase and endoribonuclease (RNase) activities of Inositol-Requiring Enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α's kinase and RNase functions are critical for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. GSK2850163 is a chiral molecule, and its biological activity is attributed to one of its enantiomers. The corresponding S enantiomer is reported to be inactive and serves as an essential negative control in experiments to ensure that the observed effects are specific to the inhibition of IRE1α.[1]
This document provides detailed application notes and experimental protocols for the use of GSK2850163 and its inactive S enantiomer in biochemical and cellular assays.
Data Presentation
The inhibitory activity of GSK2850163 against IRE1α has been characterized, while its S enantiomer is described as inactive. The following table summarizes the available quantitative data.
| Compound | Target | Activity | IC50 | Reference |
| GSK2850163 | IRE1α | Kinase Inhibition | 20 nM | [2][3][4] |
| IRE1α | RNase Inhibition | 200 nM | [2][3][4] | |
| GSK2850163 (S enantiomer) | IRE1α | Kinase Inhibition | Inactive | [1][5] |
| IRE1α | RNase Inhibition | Inactive | [1][5] |
Signaling Pathway
The mechanism of action of GSK2850163 involves the inhibition of the IRE1α signaling pathway, a critical arm of the Unfolded Protein Response. The following diagram illustrates the key components and steps in this pathway and indicates the point of inhibition by GSK2850163.
Caption: IRE1α Signaling Pathway and Inhibition by GSK2850163.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the activity of GSK2850163 and its S enantiomer are provided below.
In Vitro IRE1α Kinase Activity Assay
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, which involves its autophosphorylation.
Workflow:
Caption: General workflow for assessing IRE1α kinase inhibition.
Detailed Methodology:
-
Compound Preparation: Prepare serial dilutions of GSK2850163 and its S enantiomer in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.
-
Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant human IRE1α (cytoplasmic domain).
-
Test compound dilutions (final DMSO concentration should be ≤1%).
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to a final concentration that is close to the Km for IRE1α.
-
Kinase Reaction: Allow the reaction to proceed at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced as an indicator of kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a suitable method.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro IRE1α RNase Activity Assay
This assay measures the ability of a compound to inhibit the endoribonuclease activity of IRE1α using a fluorescently labeled RNA substrate corresponding to the XBP1 mRNA stem-loop.
Workflow:
Caption: General workflow for assessing IRE1α RNase inhibition.
Detailed Methodology:
-
Compound Preparation: Prepare serial dilutions of GSK2850163 and its S enantiomer in DMSO as described for the kinase assay.
-
Reaction Setup: In a black, flat-bottom 96-well or 384-well plate suitable for fluorescence readings, add the following components:
-
RNase assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100).[6]
-
Recombinant human IRE1α (cytoplasmic domain).
-
Test compound dilutions (final DMSO concentration should be ≤1%).
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes.
-
IRE1α Activation: Activate the IRE1α by adding ATP to a final concentration of approximately 1 mM and incubate for 30 minutes at 30°C.
-
RNase Reaction Initiation: Initiate the RNase reaction by adding a fluorescently labeled RNA substrate that mimics the XBP1 splice sites. This is typically a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm). Cleavage of the RNA substrate separates the fluorophore from the quencher, resulting in an increase in the fluorescence signal.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular XBP1 Splicing Assay
This assay measures the ability of a compound to inhibit IRE1α-mediated splicing of XBP1 mRNA in cells treated with an ER stress-inducing agent like tunicamycin.
Workflow:
Caption: General workflow for the cellular XBP1 splicing assay.
Detailed Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa, RPMI-8226) in a 6-well or 12-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of GSK2850163 or its S enantiomer for 1-2 hours. Include a DMSO vehicle control.
-
ER Stress Induction: Induce ER stress by adding tunicamycin (e.g., 2.5-5 µg/mL) or another ER stress inducer like thapsigargin to the cell culture medium.[7]
-
Incubation: Incubate the cells for an additional 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Reverse Transcription PCR (RT-PCR):
-
Synthesize cDNA from the total RNA using a reverse transcriptase.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron that is removed upon splicing.
-
-
Agarose Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.
-
Quantification: Visualize the bands using a gel documentation system and quantify the band intensities using software like ImageJ.
-
Data Analysis: Calculate the ratio of spliced to unspliced XBP1 for each treatment condition. Determine the percent inhibition of XBP1 splicing for each compound concentration relative to the tunicamycin-treated control and calculate the cellular IC50 value.
Conclusion
GSK2850163 is a valuable tool for studying the role of the IRE1α pathway in various physiological and pathological contexts. Its inactive S enantiomer is an essential negative control to ensure the specificity of the observed effects.[1] The provided experimental protocols offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the therapeutic potential of targeting IRE1α.
References
Application Notes and Protocols for GSK2850163 and its Inactive S-enantiomer in Cell Culture
This document provides detailed application notes and protocols for the use of GSK2850163 and its inactive S-enantiomer in a research and drug development setting. It is crucial to note a distinction between two compounds that may be easily confused:
-
GSK2850163 : A small molecule inhibitor of the Inositol-requiring enzyme-1 alpha (IRE1α) signaling pathway, a key component of the unfolded protein response (UPR).[1][2]
-
Belantamab mafodotin (GSK2857916) : An antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA) and is used in the treatment of multiple myeloma.[3][4][5]
The user's query specifically mentioned the "GSK2850163 S enantiomer". It is widely documented that the S-enantiomer of GSK2850163 is the inactive form of the molecule and serves as a critical negative control in experiments to ensure the observed effects are specific to the active enantiomer.[1][6][7]
This guide will focus on the use of the active GSK2850163 and its inactive S-enantiomer as a negative control in cell culture experiments. A brief section on Belantamab Mafodotin is also included to address any potential confusion.
Section 1: GSK2850163 and its Inactive S-enantiomer
Application Notes
GSK2850163 is a potent and selective allosteric inhibitor of the kinase domain of IRE1α.[2] This inhibition modulates its endoribonuclease (RNase) activity, which is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] The resulting spliced XBP1 (XBP1s) is a key transcription factor that upregulates genes involved in protein folding and quality control in the endoplasmic reticulum (ER). By inhibiting this pathway, GSK2850163 can be used to study the role of the UPR in various diseases, including cancer.
The inactive S-enantiomer of GSK2850163 is an essential tool for validating the specificity of the active compound. Any cellular effects observed with the active enantiomer should not be present when using the inactive S-enantiomer at the same concentration.
Key Applications:
-
Studying the role of the IRE1α/XBP1 signaling pathway in cellular stress responses.
-
Investigating the therapeutic potential of IRE1α inhibition in diseases such as cancer.[8][9][10]
-
Using the inactive S-enantiomer as a negative control to confirm the specificity of experimental results.[1]
Quantitative Data
The following table summarizes the inhibitory activity of GSK2850163 against IRE1α. Note that specific IC50 values for the inactive S-enantiomer are generally not reported, as it is considered inactive.[1]
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Cell Line/System |
| GSK2850163 | IRE1α | 20 nM | 200 nM | Recombinant Human IRE1α |
| GSK2850163 S-enantiomer | IRE1α | Inactive | Inactive | Not Applicable |
Data sourced from BenchChem.[2]
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1 Method)
This protocol is designed to assess the cytotoxic effects of GSK2850163 on cancer cell lines. The inactive S-enantiomer should be run in parallel as a negative control.
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium
-
GSK2850163 and GSK2850163 S-enantiomer (dissolved in DMSO)
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK2850163 and its inactive S-enantiomer in cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C with 5% CO2.[11][12]
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[11][12]
-
If using MTT, add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[12]
-
Read the absorbance at the appropriate wavelength using a microplate reader.[12][13]
-
Calculate cell viability as a percentage relative to the vehicle control.
2. Western Blot for XBP1s Expression
This protocol is used to confirm the inhibitory effect of GSK2850163 on the IRE1α pathway by measuring the levels of spliced XBP1 (XBP1s).
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against XBP1s
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with GSK2850163, its inactive S-enantiomer, and a vehicle control for the desired time. An ER stress inducer (e.g., tunicamycin or thapsigargin) can be used to stimulate XBP1 splicing.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-XBP1s antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.[2]
Diagrams
Caption: Mechanism of action of GSK2850163 in the IRE1α signaling pathway.
Caption: Experimental workflow for a cell viability assay.
Section 2: Belantamab Mafodotin (GSK2857916)
For clarity, this section provides a brief overview of Belantamab Mafodotin, an antibody-drug conjugate.
Application Notes
Belantamab mafodotin is an ADC composed of a humanized anti-BCMA monoclonal antibody conjugated to the cytotoxic agent monomethyl auristatin F (MMAF) via a non-cleavable linker.[3][4] It is designed to target and eliminate tumor cells that express BCMA, which is highly prevalent on malignant plasma cells in multiple myeloma.[3][5]
Upon binding to BCMA on the cell surface, the ADC is internalized. Inside the cell, the MMAF payload is released, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][14] The afucosylated Fc region of the antibody also enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[4][5]
Key Applications:
-
Preclinical evaluation of a targeted therapy for BCMA-expressing cancers.
-
Studying the mechanisms of ADC-mediated cytotoxicity, including bystander killing effects.[11][15]
-
Investigating the immunomodulatory effects of the antibody component.
Experimental Protocols
Protocols for using Belantamab Mafodotin in cell culture are similar to those for other ADCs and would typically involve a cytotoxicity assay as described above. Key considerations for working with ADCs include:
-
Cell Line Selection: Use cell lines with well-characterized BCMA expression levels. A BCMA-negative cell line should be used as a control to demonstrate target specificity.
-
Handling Precautions: ADCs contain highly potent cytotoxic agents and should be handled with appropriate personal protective equipment (PPE) in a designated area.[13]
-
Assay Duration: Cytotoxicity assays for ADCs may require longer incubation times (e.g., 96-144 hours) to allow for antibody binding, internalization, and payload release.[11][12]
Diagram
Caption: Mechanism of action of Belantamab Mafodotin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of Belantamab Mafodotin on Primary Myeloma–Stroma Co-Cultures: Asymmetrical Mitochondrial Transfer between Myeloma Cells and Autologous Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. atsbio.com [atsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes: In Vitro Kinase Assay for IRE1α with GSK2850163 and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). A key sensor and transducer in this pathway is the Inositol-requiring enzyme 1α (IRE1α), a unique bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α autophosphorylates, leading to the activation of its RNase domain, which then initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, that upregulates genes involved in protein folding and quality control to restore ER homeostasis.
Given its central role in the UPR, IRE1α has emerged as a significant therapeutic target for diseases characterized by chronic ER stress, such as cancer and metabolic disorders. GSK2850163 is a potent and selective allosteric inhibitor of IRE1α, targeting its kinase domain and consequently modulating its RNase activity.[1] Chirality is a critical aspect of pharmacology, and GSK2850163 is a chiral molecule. Its biological activity is attributed to one enantiomer, while the corresponding S-enantiomer serves as an invaluable inactive control for experimental validation, ensuring that observed effects are specific to the inhibition of IRE1α.[2]
These application notes provide a detailed protocol for an in vitro IRE1α kinase assay using the ADP-Glo™ Kinase Assay platform to compare the inhibitory activity of GSK2850163 and its inactive S-enantiomer.
IRE1α Signaling Pathway and Point of Inhibition
The diagram below illustrates the activation of the IRE1α branch of the Unfolded Protein Response and the mechanism of inhibition by GSK2850163.
Caption: IRE1α signaling pathway and inhibition by GSK2850163.
Quantitative Data Summary
The inhibitory activities of GSK2850163 and its inactive S-enantiomer against the kinase and RNase functions of IRE1α are summarized in the table below. The data for GSK2850163 is derived from in vitro assays.[1][3] While the S-enantiomer is consistently referenced as the inactive control, specific head-to-head quantitative data is not widely available in peer-reviewed literature; its inactivity is primarily based on supplier information.[2]
| Compound | Target | Activity | IC50 |
| GSK2850163 | IRE1α | Kinase Inhibition | 20 nM[1][3] |
| IRE1α | RNase Inhibition | 200 nM[1][3] | |
| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive (>10,000 nM expected) |
| IRE1α | RNase Inhibition | Inactive (>10,000 nM expected) |
Experimental Protocols
In Vitro IRE1α Kinase Assay using ADP-Glo™
This protocol details the measurement of IRE1α kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 values of GSK2850163 and its S-enantiomer for the inhibition of IRE1α kinase activity.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and its inactive S-enantiomer
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
ATP (1 mM stock solution)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Experimental Workflow Diagram:
Caption: General workflow for the IRE1α kinase inhibition assay.
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of GSK2850163 and its S-enantiomer in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). A 10-point, 3-fold dilution series is recommended.
-
Further dilute these stocks into the Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (5 µL per well):
-
In a 384-well plate, add the components in the following order:
-
2.5 µL of 2x Kinase Mix (containing 2x Kinase Buffer, recombinant IRE1α, and MBP substrate).
-
2.5 µL of 2x Compound Mix (containing 2x Kinase Buffer and the serially diluted compounds or vehicle control).
-
-
Include "no enzyme" controls (IRE1α is replaced with Kinase Buffer) and "vehicle" controls (compound is replaced with DMSO at the same final concentration).
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in Kinase Buffer.
-
Add 2.5 µL of the 2x ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for IRE1α.
-
Gently mix the plate.
-
-
Kinase Reaction Incubation:
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection using ADP-Glo™ Assay:
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Application Notes and Protocols: The Use of GSK2850163 (S enantiomer) in Unfolded Protein Response (UPR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). IRE1α is a particularly interesting therapeutic target as it possesses both kinase and endoribonuclease (RNase) activity, playing a central role in the adaptive response to ER stress.
GSK2850163 is a potent and specific inhibitor of IRE1α. As with many pharmacologically active small molecules, chirality is a critical factor in its biological activity. The biological activity of GSK2850163 resides in its R enantiomer. The corresponding S enantiomer of GSK2850163 is biologically inactive. This stereospecificity makes the S enantiomer an indispensable tool for UPR research, serving as a high-quality negative control to ensure that the observed biological effects of the active compound are due to specific inhibition of IRE1α and not off-target or non-specific chemical effects. These application notes provide detailed protocols for utilizing the inactive GSK2850163 (S enantiomer) alongside its active counterpart in UPR studies.
Data Presentation
The following tables summarize the inhibitory activity of the active GSK2850163 and the lack thereof for the inactive S enantiomer. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity against IRE1α
| Compound | Target | Assay | IC50 |
| GSK2850163 (Active enantiomer) | IRE1α Kinase | Kinase Assay | 30 nM |
| GSK2850163 (Active enantiomer) | IRE1α RNase | FRET-based Assay | 40 nM |
| GSK2850163 (S enantiomer) | IRE1α Kinase/RNase | Kinase/RNase Assays | Inactive |
Note: The term "Inactive" for the S-enantiomer is based on supplier information and its established use as a negative control. Specific IC50 values are not applicable as significant inhibition is not observed at relevant concentrations.
Table 2: Cellular Activity on the IRE1α Pathway
| Compound | Cellular Target | Assay | Cellular IC50 |
| GSK2850163 (Active enantiomer) | IRE1α-mediated XBP1 Splicing | RT-PCR | 100 nM |
| GSK2850163 (S enantiomer) | IRE1α-mediated XBP1 Splicing | RT-PCR | Inactive |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: The Unfolded Protein Response (UPR) signaling pathway and the specific inhibitory point of active GSK2850163 on IRE1α.
Application Notes and Protocols for Western Blot Analysis of Phosphorylated IRE1α using GSK2850163 as a Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a key transducer of the unfolded protein response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and quality control. The phosphorylation of IRE1α at Serine 724 is a critical marker of its activation.
GSK2850163 is a potent and selective small molecule inhibitor of IRE1α. It targets the kinase domain, thereby inhibiting both the kinase and RNase activities of IRE1α. In a Western blot assay for phosphorylated IRE1α (p-IRE1α), GSK2850163 serves as a crucial negative control to demonstrate the specificity of the p-IRE1α antibody and to confirm that the observed phosphorylation is indeed mediated by IRE1α kinase activity.
These application notes provide a detailed protocol for performing a Western blot to detect p-IRE1α, utilizing GSK2850163 to validate the results.
Signaling Pathway
Under conditions of ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of IRE1α, leading to IRE1α dimerization and trans-autophosphorylation of its kinase domain.[1][2][3] This phosphorylation event activates its C-terminal RNase domain. The activated RNase domain then catalyzes the unconventional splicing of XBP1 mRNA.[1][4] The spliced XBP1 (XBP1s) is translated into a transcription factor that upregulates UPR target genes to restore ER homeostasis.[1] GSK2850163 inhibits the kinase activity of IRE1α, preventing its autophosphorylation and subsequent activation of its RNase domain, thus blocking the downstream signaling cascade.[5][6]
Experimental Workflow
The general workflow for assessing the inhibition of IRE1α phosphorylation by GSK2850163 involves cell culture, induction of ER stress, treatment with the inhibitor, cell lysis, protein quantification, and subsequent analysis by Western blot.
Experimental Protocols
A. Materials and Reagents
-
Cell Lines: HeLa, Min6, or other appropriate cell lines known to exhibit a robust UPR.
-
ER Stress Inducers: Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 200 nM).
-
Inhibitor: GSK2850163 (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast gels (e.g., 6-8% Tris-Glycine for IRE1α which is ~110-130 kDa) and running buffer.[7][8]
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.[7]
-
Primary Antibodies:
-
Rabbit anti-phospho-IRE1α (Ser724)
-
Rabbit or mouse anti-total IRE1α
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
B. Cell Culture and Treatment
-
Plate cells and allow them to reach 70-80% confluency.
-
Prepare treatment conditions in fresh media:
-
Vehicle Control (DMSO)
-
ER Stress Inducer (e.g., Tunicamycin)
-
ER Stress Inducer + GSK2850163 (various concentrations to determine IC50, e.g., 10 nM - 10 µM)
-
-
Pre-treat cells with GSK2850163 or vehicle for 1 hour.
-
Add the ER stress inducer and incubate for the desired time (e.g., 2-4 hours).
C. Sample Preparation (Cell Lysis)
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new tube. This is the whole-cell lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
D. Western Blotting
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For a high molecular weight protein like IRE1α (~110-130 kDa), a wet transfer overnight at 4°C or a high-current semi-dry transfer is recommended.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against p-IRE1α (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the p-IRE1α signal, the membrane can be stripped and reprobed for total IRE1α and a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the next primary antibody (anti-total IRE1α or anti-loading control).
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to compare the effects of the different treatments. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The p-IRE1α signal should be normalized to the total IRE1α signal, which is then normalized to the loading control.
| Treatment Group | p-IRE1α / Total IRE1α Ratio (Normalized to Loading Control) | % Inhibition of IRE1α Phosphorylation |
| Vehicle Control | Baseline | N/A |
| ER Stress Inducer | Increased Signal | 0% |
| ER Stress Inducer + GSK2850163 (Low Conc.) | Reduced Signal | (Calculated vs. ER Stress Inducer) |
| ER Stress Inducer + GSK2850163 (High Conc.) | Significantly Reduced Signal | (Calculated vs. ER Stress Inducer) |
Troubleshooting
-
No/Weak p-IRE1α Signal: Ensure the ER stress induction was successful by checking for other UPR markers (e.g., XBP1 splicing via RT-PCR). Verify the activity of the p-IRE1α antibody with a positive control cell lysate known to have high ER stress.[7]
-
High Background: Use 5% BSA for blocking and antibody dilution, as milk can cause non-specific signals with phospho-antibodies.[7] Ensure adequate washing steps.
-
Non-specific Bands: Optimize antibody concentration and ensure the specificity of the primary antibody.
-
GSK2850163 Shows No Effect: Confirm the concentration and activity of the inhibitor. Some cell lines may exhibit resistance.[11] Ensure the ER stress pathway is indeed activated in your model.[11]
References
- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. IRE1α (14C10) Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Use of GSK2850163 Inactive Enantiomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of the inactive S-enantiomer of GSK2850163. This compound serves as an essential negative control for studies involving the active GSK2850163, a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α). The proper use of this inactive enantiomer is critical for ensuring the specificity of the observed effects attributed to the inhibition of the IRE1α pathway.
Introduction
GSK2850163 is a small molecule inhibitor that targets IRE1α, a key sensor and transducer of the Unfolded Protein Response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.
Chirality is a critical factor in the pharmacological activity of GSK2850163. Its biological activity resides in one enantiomer, while the corresponding S-enantiomer is reported to be inactive.[1][2] Therefore, the GSK2850163 S-enantiomer is an indispensable tool for validating that the observed biological effects of GSK2850163 are due to the specific inhibition of IRE1α and not off-target effects.
Data Presentation
Table 1: Inhibitory Activity of GSK2850163 and its Inactive S-Enantiomer against IRE1α
| Compound | Target | Activity | IC50 |
| GSK2850163 | IRE1α | Kinase Inhibition | 20 nM |
| GSK2850163 | IRE1α | RNase Inhibition | 200 nM |
| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive |
| GSK2850163 (S-enantiomer) | IRE1α | RNase Inhibition | Inactive |
Note: The term "Inactive" for the S-enantiomer is based on supplier information. Specific IC50 values from comparative studies were not found in the searched literature.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRE1α signaling pathway and a general workflow for assessing its inhibition.
Caption: IRE1α Signaling Pathway and Inhibition by GSK2850163.
Caption: General workflow for assessing IRE1α inhibition.
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the activity of GSK2850163 and its inactive enantiomer.
In Vitro IRE1α Kinase Activity Assay
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and its inactive S-enantiomer
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., myelin basic protein)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using a detection reagent like ADP-Glo™, which measures ADP production.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro IRE1α RNase Activity Assay
This assay measures the ability of a compound to inhibit the RNase activity of IRE1α, which is responsible for splicing XBP1 mRNA.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and its inactive S-enantiomer
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Fluorescently labeled RNA substrate mimicking the XBP1 splice site
-
ATP
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature.
-
Activate the IRE1α by adding ATP and incubating for 30 minutes at 30°C.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time. Cleavage of the substrate separates a fluorophore from a quencher, resulting in increased fluorescence.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percent inhibition relative to a DMSO control and calculate the IC50 value.
Cellular XBP1 Splicing Assay
This cell-based assay assesses the inhibition of IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T or HeLa)
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
GSK2850163 and its inactive S-enantiomer
-
Cell culture medium and reagents
-
RNA extraction kit
-
RT-PCR reagents and primers flanking the XBP1 splice site
-
Agarose gel and electrophoresis equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of GSK2850163 and its S-enantiomer for 1-2 hours.
-
Induce ER stress by adding tunicamycin or thapsigargin to the cell culture medium and incubate for an additional 4-6 hours.[1]
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[1]
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
Calculate the percent inhibition of XBP1 splicing for each compound concentration.
References
Techniques for Assessing Belantamab Mafodotin (GSK2857916) Specificity: Application Notes and Protocols
A Note on Compound Identification: Initial searches revealed a potential confusion between two distinct GSK compounds. This document focuses on GSK2857916 , commercially known as Belantamab Mafodotin (Blenrep) , an antibody-drug conjugate targeting B-cell maturation antigen (BCMA).[1][2][3][4] GSK2850163, in contrast, is a small molecule inhibitor of IRE1α.[5][6][7][8] These application notes are tailored for researchers, scientists, and drug development professionals working on antibody-drug conjugates like Belantamab Mafodotin.
Belantamab mafodotin is a first-in-class antibody-drug conjugate (ADC) approved for the treatment of relapsed or refractory multiple myeloma.[2] It comprises a humanized monoclonal antibody against BCMA, linked to the cytotoxic agent monomethyl auristatin F (mafodotin).[1][2] The specificity of such an ADC is paramount, ensuring that the cytotoxic payload is delivered preferentially to tumor cells expressing the target antigen, thereby minimizing off-target toxicity. This document outlines key techniques and protocols for assessing the specificity of Belantamab Mafodotin.
Core Principles of Specificity Assessment
The specificity of Belantamab Mafodotin is a multifactorial consideration, encompassing:
-
On-target binding: The antibody component must bind with high affinity and selectivity to its intended target, BCMA, on the surface of myeloma cells.
-
Target-dependent internalization: The ADC-BCMA complex must be efficiently internalized by the target cell to allow for the release of the cytotoxic payload.
-
Payload-induced cytotoxicity: The released mafodotin must induce cell cycle arrest and apoptosis specifically in the cells that have internalized the ADC.[2]
-
Minimal off-target effects: The ADC should exhibit minimal binding to other cell surface proteins and minimal cytotoxicity towards cells that do not express BCMA.
Key Experimental Techniques and Protocols
A comprehensive assessment of Belantamab Mafodotin's specificity involves a combination of in vitro and cell-based assays.
Target Binding and Affinity
a. Flow Cytometry for Receptor Occupancy (RO)
Receptor occupancy assays are crucial for determining the extent to which Belantamab Mafodotin binds to BCMA on target cells.[9]
Protocol: Competitive Receptor Occupancy Assay by Flow Cytometry
-
Cell Preparation:
-
Culture a BCMA-positive multiple myeloma cell line (e.g., OPM2) to a density of 1-2 x 10^6 cells/mL.
-
Harvest and wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cells to a final concentration of 1 x 10^7 cells/mL in FACS buffer.
-
-
Competitive Binding:
-
In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add increasing concentrations of unlabeled Belantamab Mafodotin (competitor) to the wells.
-
Add a fixed, subsaturating concentration of fluorescently labeled anti-BCMA antibody (detection antibody) to all wells.
-
Include controls with no competitor (maximum binding) and unstained cells (background).
-
-
Incubation and Staining:
-
Incubate the plate for 1 hour at 4°C, protected from light.
-
Wash the cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 3 minutes between washes.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the median fluorescence intensity (MFI) of the detection antibody.
-
Plot the MFI against the concentration of Belantamab Mafodotin to determine the IC50 value, representing the concentration of ADC required to inhibit 50% of the detection antibody binding.
-
b. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides quantitative data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the antibody component to recombinant BCMA protein.
In Vitro Cytotoxicity Assays
These assays are fundamental to demonstrating that the cytotoxic effect of Belantamab Mafodotin is dependent on the presence of its target, BCMA.
Protocol: Comparative Cytotoxicity Assay in BCMA-positive and BCMA-negative Cell Lines
-
Cell Seeding:
-
Seed a BCMA-positive multiple myeloma cell line (e.g., OPM2) and a BCMA-negative cell line (e.g., a non-hematopoietic line like HEK293) in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of Belantamab Mafodotin in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Include wells with vehicle control (e.g., culture medium with the highest concentration of the drug's formulation buffer).
-
-
Incubation:
-
Incubate the plates for a period that allows for drug internalization and induction of apoptosis (e.g., 72-96 hours).
-
-
Viability Assessment (e.g., using a tetrazolium-based assay like MTS):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the drug concentration and fit a dose-response curve to calculate the IC50 value for each cell line. A significantly lower IC50 in the BCMA-positive line indicates target-specific cytotoxicity.
-
Proteomics-Based Off-Target Identification
Advanced proteomic techniques can be employed to identify unintended protein binding partners of Belantamab Mafodotin.
a. Photo-Affinity Labeling and Mass Spectrometry
This method involves chemically modifying the ADC with a photo-reactive group. Upon exposure to UV light, the ADC will covalently crosslink to its binding partners in a cellular context. These crosslinked complexes can then be isolated, and the interacting proteins identified by mass spectrometry.[10][11]
Quantitative Data Summary
| Assay Type | Parameter | BCMA-positive Cells (e.g., OPM2) | BCMA-negative Cells (e.g., HEK293) | Reference |
| Binding Affinity | Dissociation Constant (Kd) | ~1 nM | Not Applicable | [1] |
| In Vitro Cytotoxicity | IC50 | Potent (nM range) | High (µM range) or Inactive | [2] |
| Cell Cycle Arrest | G2/M Phase Arrest | Dose- and time-dependent increase | No significant effect | [1] |
Visualizing Workflows and Pathways
Mechanism of Action of Belantamab Mafodotin
Caption: Mechanism of action of Belantamab Mafodotin.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing Belantamab Mafodotin specificity.
Conclusion
A rigorous evaluation of specificity is critical in the development of antibody-drug conjugates like Belantamab Mafodotin. The protocols and techniques outlined in these application notes provide a framework for a comprehensive assessment of on-target engagement and potential off-target liabilities. By combining binding assays, comparative cytotoxicity studies, and advanced proteomic approaches, researchers can build a detailed specificity profile, which is essential for both preclinical development and clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 10. A Robust Proteomics-Based Method for Identifying Preferred Protein Targets of Synthetic Glycosaminoglycan Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2850163 and its S-enantiomer in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective small molecule inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1][2][3][4] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation.
In many cancers, including multiple myeloma, the IRE1α-XBP1 pathway is constitutively active and plays a crucial role in promoting cell survival, adaptation to stress, and resistance to therapy.[5] Therefore, inhibition of IRE1α presents a promising therapeutic strategy.
GSK2850163 is a chiral molecule, and its biological activity resides in the R-enantiomer.[6] The S-enantiomer of GSK2850163 is reported to be inactive and serves as an essential negative control in experiments to ensure that the observed effects are specific to the inhibition of IRE1α.[7][8][9] These application notes provide detailed protocols for utilizing GSK2850163 and its S-enantiomer in cancer cell line research to investigate the role of the IRE1α pathway.
Data Presentation
Table 1: Inhibitory Activity of GSK2850163 (R-enantiomer)
| Target | Activity | IC50 | Assay System |
| IRE1α | Kinase Activity | 20 nM | Recombinant Human IRE1α |
| IRE1α | RNase Activity | 200 nM | Recombinant Human IRE1α |
| Ron Kinase | Off-target Activity | 4.4 µM | Kinase Panel |
| FGFR1 V561M | Off-target Activity | 17 µM | Kinase Panel |
Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and its inhibition by GSK2850163.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of GSK2850163 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell line RPMI-8226)
-
Complete culture medium
-
GSK2850163 (R-enantiomer) and GSK2850163 (S-enantiomer) stock solutions (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of GSK2850163 (R-enantiomer) and GSK2850163 (S-enantiomer) in complete culture medium. A typical concentration range would be 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for the active enantiomer.
XBP1 mRNA Splicing Assay (RT-PCR)
Objective: To measure the inhibition of IRE1α RNase activity by GSK2850163.
Materials:
-
Cancer cell line
-
Complete culture medium
-
GSK2850163 (R-enantiomer) and GSK2850163 (S-enantiomer)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
Agarose gel electrophoresis system
-
DNA polymerase
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of GSK2850163 (R-enantiomer) and the S-enantiomer as a negative control for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM) and incubate for 4-6 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the splice site. This will generate two different sized products for the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Separate the PCR products on a 2-3% agarose gel. The unspliced form will be a larger band than the spliced form.
-
Visualize and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Western Blot Analysis of UPR Markers
Objective: To assess the effect of GSK2850163 on the expression of UPR-related proteins.
Materials:
-
Cancer cell line
-
GSK2850163 (R-enantiomer) and GSK2850163 (S-enantiomer)
-
ER stress inducer (e.g., Tunicamycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-IRE1α, anti-XBP1s, anti-CHOP, anti-BiP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with GSK2850163 (R and S enantiomers) and/or an ER stress inducer as described in the XBP1 splicing assay.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Caption: A typical experimental workflow for evaluating GSK2850163 in cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK2850163 - tcsc0039356 - Taiclone [taiclone.com]
- 4. GSK2850163 | IRE1α inhibitor | Probechem Biochemicals [probechem.com]
- 5. adcreview.com [adcreview.com]
- 6. GSK2850163 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK2850163 (S enantiomer) | IRE1 | MCE [medchemexpress.cn]
Application Notes and Protocols: Preparation of GSK2850163 (S enantiomer) Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution for GSK285016gsk-s-enantiomer), the inactive enantiomer of the IRE1α inhibitor GSK2850163. Following this protocol will ensure the integrity and accurate concentration of the compound for experimental use.
Introduction
GSK2850163 is a potent and selective inhibitor of the kinase and RNase activities of inositol-requiring enzyme-1 alpha (IRE1α), a key mediator of the unfolded protein response (UPR).[1][2][3] The S enantiomer of GSK2850163 is considered biologically inactive and serves as an ideal negative control in experiments to ensure that the observed biological effects are specific to the inhibition of IRE1α by the active enantiomer.[1][4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps for dissolving and storing GSK2850163 (S enantiomer).
Chemical and Physical Properties
A summary of the essential properties of GSK2850163 (S enantiomer) is provided in the table below. This information is crucial for accurate stock solution preparation and handling.
| Parameter | Value |
| Molecular Formula | C₂₄H₂₉Cl₂N₃O |
| Molecular Weight | 446.41 g/mol [4][6] |
| CAS Number | 2309519-81-9[4] |
| Appearance | Crystalline solid or oil[7] |
| Solubility in DMSO | 67.5 mg/mL (151.21 mM)[7] |
| Solubility in Ethanol | 50 mg/mL (112.00 mM)[7] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[7] Ultrasonic assistance may be required to fully dissolve the compound.[7]
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cellular assays.
3.1 Materials and Equipment
-
GSK2850163 (S enantiomer) solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Calibrated P200 and P1000 micropipettes
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Water bath sonicator
3.2 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle GSK2850163 (S enantiomer) in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents prior to use.
3.3 Step-by-Step Procedure
-
Equilibration: Allow the vial containing the solid GSK2850163 (S enantiomer) to equilibrate to room temperature for at least 30 minutes before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh a precise amount of the compound (e.g., 1 mg) directly into the tube. Record the exact weight.
-
Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume of DMSO (μL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * 100,000
Example Calculation for 1 mg: Volume of DMSO (μL) = (1 mg / 446.41 g/mol ) * 100,000 ≈ 224.0 μL
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Tightly cap the tube and vortex at medium speed for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.[7] Visually inspect the solution to ensure no particulates are visible. If precipitation persists, gentle warming (e.g., 37°C) in combination with sonication can be attempted.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, clearly labeled amber or opaque microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in the section below.
Storage and Stability
Proper storage is essential to maintain the stability and activity of the compound.
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | Up to 3 years[7] |
| Solid | +4°C | Up to 2 years[7] |
| In Solvent (DMSO) | -80°C | Up to 6 months[7] |
| In Solvent (DMSO) | -20°C | Up to 1 month[7] |
Note: For long-term storage, it is highly recommended to store stock solutions at -80°C.[7] Before use, allow an aliquot to thaw completely and equilibrate to room temperature.
Visualization
The following diagrams illustrate the logical workflow for preparing the GSK2850163 (S enantiomer) stock solution and its role as a negative control in the context of the IRE1α signaling pathway.
Caption: Workflow for GSK2850163 (S enantiomer) Stock Solution Preparation.
Caption: Role of GSK2850163 Enantiomers in IRE1α Pathway Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK2850163|CAS 2121989-91-9|DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2850163 S enantiomer | C24H29Cl2N3O | CID 132274059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: GSK2850163 (S enantiomer) Experiments
Welcome to the technical support center for GSK2850163. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving GSK2850163 and its inactive S enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK2850163?
A1: GSK2850163 is a potent and selective inhibitor of inositol-requiring enzyme-1 alpha (IRE1α).[1][2] It functions by targeting the kinase domain of IRE1α, which consequently inhibits its endoribonuclease (RNase) activity.[1] This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent splicing of the X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR).[1]
Q2: What is the significance of the S enantiomer of GSK2850163?
A2: The S enantiomer of GSK2850163 is the inactive form of the molecule.[3] It is an essential negative control in experiments to ensure that the observed effects of the active GSK2850163 are due to the specific inhibition of IRE1α and not due to off-target effects or the compound's chemical structure in general.
Q3: What are the recommended working concentrations for GSK2850163?
A3: The effective concentration of GSK2850163 can vary depending on the cell type and experimental conditions. Inhibition of XBP1 splicing has been observed at concentrations as low as 20 nM, with more complete inhibition at 200 nM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I dissolve and store GSK2850163?
A4: GSK2850163 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, often at a concentration of 10 mM.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced toxicity.[4][5] It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles to maintain compound stability.[5]
Q5: Are there any known off-target effects of GSK2850163?
A5: While GSK2850163 is highly selective for IRE1α, weak inhibition of two other kinases, Ron and FGFR1 V561M, has been reported at micromolar concentrations.[1][2][6][7][8] It is important to consider these potential off-target effects when interpreting results, particularly when using higher concentrations of the inhibitor.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for GSK2850163.
| Target | Activity | IC50 | Reference |
| Primary Target | |||
| IRE1α | Kinase Inhibition | 20 nM | [2][6][7][8] |
| IRE1α | RNase Inhibition | 200 nM | [2][6][7][8] |
| Off-Targets | |||
| Ron | Kinase Inhibition | 4.4 µM | [2][6][7][8] |
| FGFR1 V561M | Kinase Inhibition | 17 µM | [2][6][7][8] |
Signaling Pathway Diagram
Caption: GSK2850163 inhibits IRE1α, preventing XBP1 mRNA splicing.
Troubleshooting Guides
Issue 1: No significant reduction in XBP1 splicing after GSK2850163 treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Experimental Conditions | 1. Compound Solubility: Ensure GSK2850163 is fully dissolved in DMSO before diluting in culture medium.[4] 2. DMSO Concentration: Keep the final DMSO concentration below 0.1% to avoid solvent toxicity.[4][5] 3. Compound Stability: Use freshly prepared solutions and avoid multiple freeze-thaw cycles.[5] |
| Ineffective ER Stress Induction | 1. Positive Control: Confirm that your ER stress-inducing agent (e.g., tunicamycin, thapsigargin) is active and used at an appropriate concentration to robustly activate the IRE1α pathway in your cell line.[4] |
| Cell-Type Specific Resistance | 1. Dose-Response: Perform a dose-response experiment with a wider concentration range of GSK2850163. 2. Alternative Pathways: Consider that the IRE1α pathway may not be the primary survival pathway in your specific cell model.[4] |
| Incorrect Enantiomer Used | 1. Verify Compound: Confirm that you are using the active GSK2850163 and not the inactive S enantiomer, which should be used as a negative control.[3] |
Issue 2: High levels of cell death or low viability observed.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | 1. Optimal Concentration: Perform a dose-response experiment to find the optimal concentration that inhibits IRE1α without causing excessive cytotoxicity.[5] |
| On-Target Apoptosis | 1. Cell Dependency: The specific cell type may be highly dependent on IRE1α signaling for survival, making apoptosis an expected on-target effect.[5] 2. Endpoint Analysis: Assess multiple endpoints, such as proliferation and apoptosis, in addition to XBP1 splicing.[4] |
| Solvent (DMSO) Toxicity | 1. Vehicle Control: Ensure the final DMSO concentration is consistent across all conditions, including vehicle controls, and is below 0.1%.[5] |
Experimental Workflow and Protocols
General Experimental Workflow for a Cell-Based Assay
Caption: Workflow for assessing GSK2850163 efficacy in cell culture.
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-qPCR
This protocol allows for the quantification of spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA to confirm the inhibitory activity of GSK2850163.
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Induce ER stress with an appropriate agent (e.g., 2.5 µg/mL tunicamycin for 1 hour).[6]
-
Treat cells with the desired concentrations of GSK2850163, the S enantiomer (negative control), and a vehicle control (DMSO) for the appropriate duration (e.g., 16 hours).[6]
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers that specifically amplify the spliced (XBP1s), unspliced (XBP1u), and total XBP1 mRNA, along with a housekeeping gene for normalization.
-
Analyze the relative expression levels to determine the ratio of XBP1s to XBP1u. A successful experiment will show a decrease in this ratio with GSK2850163 treatment compared to the vehicle control.
-
Protocol 2: Western Blot for Phosphorylated IRE1α and Off-Target Kinases
This protocol is for assessing the phosphorylation status of IRE1α and potential off-target kinases.
-
Cell Lysis:
-
After treatment as described in Protocol 1, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Resolve 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.[4]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.[4]
-
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting GSK2850163 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK2850163 - tcsc0039356 - Taiclone [taiclone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK2850163|CAS 2121989-91-9|DC Chemicals [dcchemicals.com]
optimizing GSK2850163 concentration for negative control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2850163. The focus is on the correct application of negative controls and optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is GSK2850163 and what is its mechanism of action?
GSK2850163 is a potent and selective small molecule inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α).[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).[3][4] GSK2850163 functions as an allosteric inhibitor, binding to the kinase domain of IRE1α, which in turn prevents its autophosphorylation and inhibits its endoribonuclease (RNase) activity.[1][2][5] This dual inhibition blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA into its active form (XBP1s), a crucial step for upregulating genes that help resolve ER stress.[1][3]
Q2: Can I use the active GSK2850163 compound as a negative control?
It is strongly advised not to use the active GSK2850163 as a negative control. An effective negative control should be structurally similar to the active compound but lack its specific biological activity. For GSK2850163, the correct negative control is its corresponding S-enantiomer .[3][6] This inactive enantiomer allows researchers to distinguish effects caused by the specific inhibition of IRE1α from non-specific effects related to the chemical scaffold or off-target interactions.[1][3]
Q3: What is the optimal concentration of the GSK2850163 S-enantiomer to use as a negative control?
The optimal concentration for the inactive S-enantiomer as a negative control should directly mirror the concentration of the active GSK2850163 being used in the experiment. For example, if you are treating cells with 100 nM and 500 nM of active GSK2850163, you should also have parallel wells treated with 100 nM and 500 nM of the S-enantiomer. This ensures that any observed effects can be confidently attributed to the specific activity of the active compound.
Q4: What are the known off-target effects of GSK2850163?
While GSK2850163 is highly selective for IRE1α, weak inhibition of two other kinases, Ron and FGFR1, has been reported at micromolar concentrations.[1][7][8] It is crucial to consider these potential off-target effects when interpreting results, particularly if using concentrations in the low micromolar range.[1] If unexpected phenotypes are observed, it may be necessary to assess the phosphorylation status of downstream effectors of the Ron and FGFR1 pathways.[1]
Q5: How should I prepare and store GSK2850163 and its S-enantiomer?
GSK2850163 is soluble in DMSO, typically prepared as a 10 mM stock solution.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic, generally below 0.1%.[1] Store the DMSO stock solution at -20°C or -80°C for long-term stability. The same preparation and storage conditions apply to the inactive S-enantiomer.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for GSK2850163 against its primary target and known off-targets.
| Target | Compound | IC50 Value | Notes |
| IRE1α (Kinase Activity) | GSK2850163 | 20 nM | Primary on-target activity.[7][8] |
| IRE1α (RNase Activity) | GSK2850163 | 200 nM | Complete inhibition of XBP1 splicing is often observed at this concentration.[1][7][8] |
| Ron Kinase | GSK2850163 | 4.4 µM | Potential off-target at micromolar concentrations.[7][8] |
| FGFR1 V561M | GSK2850163 | 17 µM | Potential off-target at high micromolar concentrations.[7][8] |
| IRE1α | GSK2850163 S-enantiomer | Inactive | The recommended negative control.[3][6] |
Troubleshooting Guide
Problem: I'm observing a biological effect or cytotoxicity with my negative control (the S-enantiomer). What should I do?
This indicates a potential non-specific effect of the chemical scaffold or an issue with the experimental system.
-
Confirm the Finding: Repeat the experiment to ensure the result is reproducible.
-
Perform a Dose-Response Curve: Test a wide range of concentrations for both the active GSK2850163 and the inactive S-enantiomer. This will help determine the concentration at which non-specific toxicity begins.
-
Use a Standard Cytotoxicity Assay: Employ an assay like MTT, LDH release, or a live/dead stain to quantitatively determine the toxic concentration range of the compound in your specific cell line.[1] Ensure subsequent experiments use concentrations well below this toxic threshold.
-
Consider Vehicle Effects: Ensure that the final DMSO concentration is identical across all wells and is not contributing to the observed toxicity.
Problem: I am not seeing the expected inhibition with active GSK2850163, making it difficult to validate my negative control.
This suggests an issue with the compound's activity or the experimental setup.
-
Verify IRE1α Inhibition Directly: The most direct way to confirm GSK2850163 activity is to measure the splicing of XBP1 mRNA.[1] A significant reduction in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) confirms target engagement.[1] This can be measured via RT-qPCR.
-
Induce ER Stress: The effect of IRE1α inhibition is most apparent when the UPR pathway is active. Ensure you are inducing ER stress in your cells using a known agent (e.g., tunicamycin or thapsigargin) before or during treatment with GSK2850163.
-
Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Optimize Concentration: The effective concentration of GSK2850163 can vary between cell types.[1] Perform a dose-response experiment (e.g., from 10 nM to 1 µM) to find the optimal concentration for your system.
Experimental Protocols
Protocol 1: Determining Optimal Non-Toxic Concentration Range
This protocol uses a colorimetric assay (e.g., WST-1 or MTT) to assess cell viability and determine the maximum concentration of the GSK2850163 S-enantiomer that can be used without inducing non-specific cytotoxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow them to adhere overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the GSK2850163 S-enantiomer (e.g., from 10 µM down to 1 nM) in culture medium. Prepare identical dilutions of the active GSK2850163 for comparison. Include a vehicle-only control (e.g., DMSO at the highest concentration used).[9]
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds and controls.
-
Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).[9]
-
Viability Assay: Add a viability reagent such as WST-1 or MTT to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot cell viability against compound concentration. The optimal concentration for your negative control is the highest concentration that shows no significant decrease in cell viability compared to the vehicle control.
Protocol 2: Verifying IRE1α Inhibition via RT-qPCR for XBP1 Splicing
This protocol confirms that the active GSK2850163 is working as expected in your cell system.
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with an ER stress inducer (e.g., 2.5 µg/mL tunicamycin) for 1 hour, followed by treatment with various concentrations of active GSK2850163, the inactive S-enantiomer, and a vehicle control for 16 hours.[7]
-
RNA Extraction: Harvest the cells and extract total RNA using a standard kit-based method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA. A stable housekeeping gene should be used for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method.[1] Calculate the ratio of XBP1s to total XBP1 or XBP1u. A significant decrease in this ratio in wells treated with active GSK2850163 (but not the S-enantiomer or vehicle) indicates successful IRE1α inhibition.
Protocol 3: Assessing Potential Off-Target Effects via Western Blot
This protocol is for investigating unexpected effects at higher concentrations of GSK2850163 by checking the activation of known off-target pathways.[1]
-
Cell Treatment and Lysis: Treat cells with high concentrations of active GSK2850163, the S-enantiomer, and vehicle control. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key downstream effectors of the Ron and FGFR1 pathways (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[9] A change in the phosphorylation status of these proteins in the presence of GSK2850163 (but not the negative control) may suggest off-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK2850163 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
GSK2850163 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2850163. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK2850163 and what is its mechanism of action?
GSK2850163 is a potent and selective inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key transducer in the unfolded protein response (UPR).[1][2] It functions by targeting the kinase domain of IRE1α, which in turn modulates its endoribonuclease (RNase) activity responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This inhibition ultimately reduces the production of the active XBP1s transcription factor.
Q2: What are the IC50 values for GSK2850163?
GSK2850163 inhibits the kinase and RNase activities of IRE1α with the following IC50 values:
Q3: Does GSK2850163 have known off-target effects?
GSK2850163 is a selective inhibitor of IRE1α. However, weak inhibition of other kinases has been observed at significantly higher concentrations.[4]
It is advisable to consider these potential off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor.[4]
Troubleshooting Guide: Solubility and Formulation
Q4: I am having trouble dissolving GSK2850163. What are the recommended solvents?
GSK2850163 is soluble in organic solvents such as DMSO and Ethanol.[3] For in vitro studies, creating a concentrated stock solution in DMSO is the most common practice.
Solubility Data
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 67.5 mg/mL (151.21 mM) | Requires sonication.[3] Use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] |
| Ethanol | 50 mg/mL (112.00 mM) | Requires sonication.[3] |
Q5: My GSK2850163 precipitated out of solution after diluting my DMSO stock in aqueous media. How can I prevent this?
This is a common issue known as "precipitation upon dilution." To avoid this:
-
Lower the final DMSO concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced artifacts and precipitation.[4]
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed aqueous medium while gently vortexing can help improve solubility.
-
Consider alternative formulation strategies: For sensitive applications, using excipients like PEG300 and Tween-80 can improve solubility in aqueous solutions.
Q6: I need to prepare GSK2850163 for in vivo experiments. What are the recommended formulation protocols?
Here are two established protocols for preparing GSK2850163 for in vivo use.[3]
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of ≥ 2.25 mg/mL (5.04 mM).[3]
Materials:
-
GSK2850163
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% w/v NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of GSK2850163 in DMSO (e.g., 22.5 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
-
Bring the final volume to 100% with saline.
Example for 1 mL final volume:
-
Add 100 µL of 22.5 mg/mL GSK2850163 in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Protocol 2: Formulation with Corn Oil
This protocol also yields a clear solution with a solubility of ≥ 2.25 mg/mL (5.04 mM).[3]
Materials:
-
GSK2850163
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of GSK2850163 in DMSO.
-
Add 10% of the final volume from your DMSO stock solution to 90% corn oil.
-
Mix thoroughly until a clear solution is obtained. Sonication may be used to aid dissolution.[3]
Stability and Storage
Q7: How should I store GSK2850163?
Proper storage is crucial to maintain the stability and activity of GSK2850163.
Storage Recommendations
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Pure Form (as received) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO stock) | -80°C | 6 months |
| | -20°C | 1 month |
Q8: How stable is GSK2850163 in aqueous solutions and cell culture media?
The stability of GSK2850163 in aqueous solutions over long incubation times should be considered, as degradation could lead to a loss of activity.[4] It is recommended to prepare fresh dilutions from your frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Visualizing Experimental Workflows and Pathways
IRE1α Signaling Pathway and GSK2850163 Inhibition
Caption: IRE1α signaling pathway and the point of inhibition by GSK2850163.
Troubleshooting Workflow for Poor GSK2850163 Solubility
Caption: A logical workflow for troubleshooting GSK2850163 solubility issues.
References
Technical Support Center: Investigating Potential Off-Target Effects of GSK2850163 (Belantamab Mafodotin) Active Form
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments involving the active form of GSK2850163, belantamab mafodotin. The primary focus is on understanding and investigating its potential off-target effects, with a significant emphasis on ocular toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of the active form of GSK2850163 (belantamab mafodotin)?
The most significant and commonly reported off-target effect of belantamab mafodotin is ocular toxicity, specifically keratopathy, which manifests as microcyst-like epithelial changes (MECs) in the cornea.[1][2][3] This is attributed to the cytotoxic payload, monomethylauristatin F (MMAF), which can cause damage to corneal epithelial cells.[1][2] Other reported ocular symptoms include blurred vision and dry eyes.[1][2] While less common, other off-target effects may be possible, and thorough investigation is recommended.
Q2: What is the proposed mechanism for the ocular toxicity observed with belantamab mafodotin?
The ocular toxicity is believed to be an "off-target" effect of the MMAF payload.[4] The proposed mechanism involves the internalization of the antibody-drug conjugate (ADC) by corneal epithelial cells, possibly through macropinocytosis.[5] Once inside the cell, the MMAF payload is released and disrupts the microtubule network, leading to cell cycle arrest and apoptosis of these non-cancerous cells.[6][7] It is also suggested that the drug may reach the cornea through the tear film and limbal blood vessels.
Q3: My in vitro experiments with corneal epithelial cells show unexpected cytotoxicity. How can I confirm if this is an off-target effect of belantamab mafodotin?
To confirm off-target cytotoxicity in your corneal cell cultures, a multi-faceted approach is recommended:
-
Dose-Response Analysis: Perform a dose-response experiment with belantamab mafodotin and free MMAF. This will help determine the concentration at which cytotoxicity occurs and whether it is consistent with reported toxic concentrations of MMAF.
-
Control Experiments:
-
Include a non-targeting ADC with the same MMAF payload to determine if the toxicity is antibody-specific.
-
Use an unconjugated belantamab antibody (without MMAF) to rule out effects from the antibody alone.
-
Treat a BCMA-negative cell line with belantamab mafodotin to see if the effect is independent of the target antigen.
-
-
Mechanism-Specific Assays: Conduct assays to confirm the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis.
-
Microtubule Disruption Analysis: Use immunofluorescence to visualize the microtubule network in treated and untreated cells. Disruption of this network is a hallmark of auristatin-based payloads like MMAF.
Q4: Are there established in vitro models to study the ocular toxicity of belantamab mafodotin?
Yes, 3D human corneal epithelial (HCE) models are increasingly used for in vitro eye toxicity assessment. These models mimic the multi-layered structure of the human cornea and provide a more physiologically relevant system compared to traditional 2D cell cultures. Commercial kits and protocols are available for establishing these 3D HCE models.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results in corneal cell line experiments.
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Troubleshooting Step: Ensure consistent cell seeding density and monitor cell health and confluence prior to treatment. Only use cells within a specific passage number range.
-
-
Possible Cause 2: Instability of the ADC or Payload.
-
Troubleshooting Step: Prepare fresh dilutions of belantamab mafodotin and MMAF for each experiment. Store stock solutions according to the manufacturer's recommendations.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Issue 2: Difficulty in visualizing microtubule disruption after treatment.
-
Possible Cause 1: Suboptimal Antibody Staining.
-
Troubleshooting Step: Optimize the concentration of the primary anti-tubulin antibody and the secondary fluorescently-labeled antibody. Ensure adequate cell permeabilization to allow antibody access to the cytoskeleton.
-
-
Possible Cause 2: Incorrect Timing of Observation.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for observing maximal microtubule disruption after treatment. Effects may be transient.
-
-
Possible Cause 3: Inadequate Imaging Resolution.
-
Troubleshooting Step: Use a high-resolution confocal microscope to visualize the fine structures of the microtubule network.
-
Quantitative Data Summary
The following tables summarize the incidence of ocular adverse events from the DREAMM-1 and DREAMM-2 clinical trials.
Table 1: Incidence of Ocular Adverse Events in the DREAMM-1 Study [2][3]
| Adverse Event | Part 1 (Dose-Escalation) | Part 2 (Dose-Expansion) |
| Any Ocular Toxicity | 53% | 63% |
| Blurred Vision | 29% (n=11) | 46% (n=16) |
| Dry Eyes | 24% (n=9) | 34% (n=12) |
Table 2: Incidence of Keratopathy and Common Ocular Symptoms in the DREAMM-2 Study [2][3]
| Adverse Event | 2.5 mg/kg Dose (n=95) | 3.4 mg/kg Dose (n=99) |
| Keratopathy (Any Grade) | 71% | 75% |
| Blurred Vision | 22% | 30% |
| Dry Eyes | 14% | 23% |
Experimental Protocols
Protocol 1: In Vitro Corneal Epithelial Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of belantamab mafodotin's active form on human corneal epithelial cells.
Materials:
-
Human Corneal Epithelial (HCE) cells
-
Complete growth medium
-
96-well cell culture plates
-
Belantamab mafodotin, free MMAF, and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed HCE cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of belantamab mafodotin, free MMAF, and control antibodies in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubate for 72 hours (or desired time point).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the microtubule network in corneal epithelial cells following treatment.
Materials:
-
HCE cells grown on glass coverslips
-
Belantamab mafodotin and controls
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat HCE cells on coverslips with belantamab mafodotin or controls for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize under a fluorescence microscope.
Visualizations
Caption: Proposed mechanism of off-target ocular toxicity of belantamab mafodotin.
Caption: Troubleshooting workflow for investigating off-target effects.
References
- 1. A new 3D reconstituted human corneal epithelium model as an alternative method for the eye irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Internalization | Thermo Fisher Scientific - AT [thermofisher.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. njbio.com [njbio.com]
Technical Support Center: Enhancing Experimental Reproducibility with GSK2850163 Controls
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GSK2850163 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2850163?
A1: GSK2850163 is a highly selective and potent small molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1][2][3] It functions by targeting the kinase domain of IRE1α, which consequently inhibits its endoribonuclease (RNase) activity.[1][4][5] This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.[1][3]
Q2: What are the recommended working concentrations for GSK2850163?
A2: The optimal concentration of GSK2850163 is cell-type and experiment-dependent. However, studies have demonstrated effective inhibition of XBP1 splicing at concentrations as low as 20 nM, with more thorough inhibition often seen at 200 nM.[1] A dose-response experiment is always recommended to determine the ideal concentration for your specific experimental setup.
Q3: In what solvent should GSK2850163 be dissolved?
A3: GSK2850163 is soluble in DMSO, with a typical stock concentration of 10 mM.[1] It is critical to maintain the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced toxicity.[1][2]
Q4: What are the known off-target effects of GSK2850163?
A4: While GSK2850163 is highly selective for IRE1α, weak inhibition of two other kinases, Ron and FGFR1 V561M, has been observed at micromolar concentrations.[1][4][5] These potential off-target effects should be considered when interpreting results, particularly at higher inhibitor concentrations.
Q5: Why is a negative control important when using GSK2850163?
A5: A negative control is crucial to distinguish the specific effects of IRE1α inhibition from non-specific effects of the compound or cellular toxicity. The inactive S-enantiomer of GSK2850163 is the ideal negative control for these experiments.[3][6][7]
Troubleshooting Guide
Issue 1: No Observable Effect on Phenotype or Cell Viability After GSK2850163 Treatment
| Possible Cause | Troubleshooting Steps |
| Insufficient IRE1α Inhibition | 1. Verify IRE1α Inhibition: The most direct method is to measure the splicing of XBP1 mRNA via RT-qPCR. A significant decrease in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) confirms inhibitor activity.[1] 2. Optimize GSK2850163 Concentration: If XBP1 splicing is not inhibited, perform a dose-response experiment to determine the EC50 in your cell line.[1] |
| Cellular Process is IRE1α-Independent | 1. Literature Review: Confirm existing evidence for the role of the IRE1α/XBP1 pathway in your biological context. 2. Use a Positive Control: Treat cells with a known ER stress inducer (e.g., tunicamycin or thapsigargin) with and without GSK2850163 to confirm that the pathway can be activated and inhibited in your cells.[1] |
| Suboptimal Experimental Conditions | 1. Check Compound Stability: Ensure GSK2850163 is properly dissolved and stable in your culture medium. 2. Control for DMSO Effects: Keep the final DMSO concentration low (<0.1%) and consistent across all conditions.[8] |
Issue 2: Unexpected or Off-Target Effects are Observed
| Possible Cause | Troubleshooting Steps |
| Inhibition of Off-Target Kinases | 1. Assess Off-Target Pathways: Analyze the phosphorylation status of key downstream effectors of Ron and FGFR1 signaling pathways (e.g., Akt, ERK) using Western blotting.[1] 2. Use Lower Concentrations: If off-target effects are suspected, use the lowest effective concentration of GSK2850163 determined from your dose-response studies. |
| Cellular Toxicity Unrelated to IRE1α Inhibition | 1. Use an Inactive Control: Employ the inactive S-enantiomer of GSK2850163 to differentiate between specific IRE1α inhibition and non-specific toxicity.[1][3] 2. Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH) to determine the toxic concentration range of GSK2850163 in your cells and ensure experimental concentrations are well below this threshold.[1] |
| High Cell Death in Primary Cell Cultures | 1. Optimize Concentration for Primary Cells: Perform a dose-response experiment to find the optimal concentration that inhibits IRE1α without causing excessive cell death.[2] 2. Assess On-Target Apoptosis: The cell type may be highly dependent on IRE1α signaling for survival. Measure markers of apoptosis (e.g., caspase-3 activation) to confirm if cell death is an on-target effect.[2] |
Quantitative Data Summary
Table 1: Inhibitory Activity of GSK2850163
| Target | IC₅₀ |
| IRE1α (kinase activity) | 20 nM[4][5] |
| IRE1α (RNase activity) | 200 nM[4][5] |
| Ron | 4.4 µM[4][5] |
| FGFR1 V561M | 17 µM[4][5] |
Experimental Protocols
Protocol 1: Verification of IRE1α Inhibition via RT-qPCR for XBP1 Splicing
-
Cell Treatment: Plate and treat cells with the desired concentrations of GSK2850163 or vehicle control (DMSO) for the appropriate duration. Include a positive control for ER stress induction (e.g., tunicamycin).
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers that specifically amplify the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.
-
Data Analysis: Calculate the ratio of XBP1s to XBP1u to determine the extent of splicing inhibition. A significant reduction in this ratio in GSK2850163-treated cells compared to the control indicates successful inhibition of IRE1α.[1]
Protocol 2: Assessment of Off-Target Kinase Inhibition via Western Blotting
-
Cell Lysis: After treatment with GSK2850163, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream effectors of Ron and FGFR1 pathways (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine if there are changes in the phosphorylation status of Akt or ERK, which could suggest off-target effects.
Visualizations
Caption: IRE1α pathway and GSK2850163 inhibition point.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in GSK2850163 Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and achieving reproducible results in assays involving GSK2850163.
Clarification on Compound Nomenclature
It is crucial to distinguish between two GSK compounds with similar numerical designations:
-
GSK2850163 : A potent and selective small molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key sensor in the Unfolded Protein Response (UPR). This guide focuses exclusively on GSK2850163.[1][2]
-
Belantamab mafodotin (GSK2857916, Blenrep) : An antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA) for the treatment of multiple myeloma.[2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2850163?
A1: GSK2850163 is a novel allosteric inhibitor of IRE1α.[7] It targets the kinase domain, which in turn inhibits the endoribonuclease (RNase) activity of IRE1α.[1][2][8] This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.[2][9]
Q2: What are the reported IC50 values for GSK2850163?
A2: The potency of GSK2850163 against IRE1α has been determined in biochemical assays.
| Activity | IC50 Value | Assay Type |
| IRE1α kinase activity | 20 nM | Biochemical Kinase Assay |
| IRE1α RNase activity | 200 nM | Biochemical RNase Assay |
| IRE1α RNase activity | 17.1 µM | In vitro RNase Assay |
| Note: Discrepancies in IC50 values for RNase activity may arise from different assay conditions and methodologies.[2][10] |
Q3: Does GSK2850163 have known off-target effects?
A3: GSK2850163 is a highly selective inhibitor of IRE1α. However, weak inhibition of other kinases has been observed at significantly higher concentrations. It is advisable to consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.[1][2][8][11][12]
| Off-Target Kinase | IC50 Value |
| Ron | 4.4 µM |
| FGFR1 V561M | 17 µM |
| [2][11][12] |
Q4: How should I prepare and store GSK2850163?
A4: For in vitro studies, GSK2850163 can be dissolved in DMSO to create a stock solution, typically at 10 mM.[8][13] It is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] The final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[2] Store the compound as recommended by the manufacturer.[1]
Visualizing the GSK2850163 Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Belantamab mafodotin used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Belantamab mafodotin - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of belantamab mafodotin | VJHemOnc [vjhemonc.com]
- 7. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the IRE1 interactome: From canonical signaling functions to unexpected roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK2850163 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
interpreting baseline effects of GSK2850163 (S enantiomer)
This guide provides researchers, scientists, and drug development professionals with essential information for interpreting the baseline effects of the S enantiomer of GSK2850163. It includes troubleshooting advice, experimental protocols, and reference data to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2850163?
A1: GSK2850163 is a potent and selective allosteric inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α).[1] It binds to the kinase domain of IRE1α, which consequently inhibits both its kinase and endoribonuclease (RNase) activities.[1][2] This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) pathway.[1][2][3]
Q2: What is the specific role of the S enantiomer of GSK2850163 in an experiment?
A2: The S enantiomer of GSK2850163 is the inactive enantiomer.[4] Its primary purpose is to serve as a negative control in experiments. By comparing the results from the active GSK2850163 compound with the S enantiomer, researchers can confirm that the observed biological effects are due to the specific inhibition of the IRE1α pathway and not from non-specific effects of the chemical scaffold.
Q3: What are the expected "baseline effects" of the GSK2850163 S enantiomer?
A3: Ideally, the S enantiomer should have no inhibitory effect on the IRE1α pathway. Therefore, when measuring endpoints specific to IRE1α activity (such as XBP1 mRNA splicing), the baseline effect of the S enantiomer should be indistinguishable from the vehicle control (e.g., DMSO). Any significant cellular response observed with the S enantiomer may indicate potential off-target effects or experimental artifacts.
Q4: What are the known off-target effects of the active GSK2850163 compound?
A4: While highly selective for IRE1α, the active form of GSK2850163 has been reported to weakly inhibit other kinases, specifically Ron and FGFR1, at micromolar concentrations.[2][5][6] These potential off-target effects should be considered when using high concentrations of the inhibitor.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for the active GSK2850163 compound against its primary target and known off-targets. The S enantiomer is expected to have no significant activity at these concentrations.
| Target | Activity | IC50 |
| IRE1α | Kinase Activity | 20 nM [1][5][6] |
| IRE1α | RNase Activity | 200 nM [1][5][6] |
| Ron | Kinase Activity | 4.4 µM[1][6] |
| FGFR1 V561M | Kinase Activity | 17 µM[1][6] |
Visualized Signaling Pathway and Workflows
Diagram 1: GSK2850163 Mechanism of Action
Caption: Mechanism of IRE1α inhibition by active GSK2850163 to block the UPR pathway.
Diagram 2: Experimental Workflow with Controls
References
Validation & Comparative
Validating GSK2850163 Activity: A Comparative Guide to its S-enantiomer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of the potent IRE1α inhibitor, GSK2850163, and its S-enantiomer. This document outlines the expected activities, provides detailed experimental protocols for validation, and illustrates the relevant biological pathways.
GSK2850163 is a highly selective and potent inhibitor of the kinase and endoribonuclease (RNase) activities of inositol-requiring enzyme 1α (IRE1α), a key transducer in the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] Chirality plays a critical role in the activity of GSK2850163, with the biological activity residing in one enantiomer.[1] Its S-enantiomer is widely regarded as the inactive counterpart and serves as an essential negative control in experimental settings to ensure the observed effects are specific to the inhibition of IRE1α.[1][2]
Data Presentation: Quantitative Comparison of Enantiomer Activity
While direct, head-to-head quantitative data for the S-enantiomer is not extensively available in peer-reviewed literature, the active enantiomer, GSK2850163, has been well-characterized.[1] The S-enantiomer is consistently reported by commercial suppliers as inactive.[1]
| Compound | Target | Activity | IC50 | Reference |
| GSK2850163 | IRE1α | Kinase Inhibition | 20 nM | [3][4][5] |
| IRE1α | RNase Inhibition | 200 nM | [3][4][5] | |
| GSK2850163 S-enantiomer | IRE1α | Kinase Inhibition | Inactive | [2][6] |
| IRE1α | RNase Inhibition | Inactive | [2][6] |
Note: The term "Inactive" for the S-enantiomer is based on supplier information and its consistent use as a negative control in research.[1]
Experimental Protocols
To independently validate the differential activity of GSK2850163 and its S-enantiomer, the following detailed experimental protocols are provided.
In Vitro IRE1α Kinase Activity Assay
This assay determines the ability of a compound to inhibit the kinase activity of IRE1α.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and GSK2850163 S-enantiomer
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Kinase substrate (e.g., a generic peptide substrate or ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a 384-well plate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection reagent (e.g., ADP-Glo™).[3]
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro IRE1α Endoribonuclease (RNase) Activity Assay
This assay measures the inhibition of the RNase activity of IRE1α, which is responsible for splicing XBP1 mRNA.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
GSK2850163 and GSK2850163 S-enantiomer
-
RNase assay buffer
-
ATP
-
Fluorescently labeled RNA substrate corresponding to the XBP1 splice site
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature.
-
Activate IRE1α by adding ATP and incubate for 30 minutes at 30°C.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time. Cleavage of the substrate separates a fluorophore from a quencher, resulting in a fluorescence signal.[1]
-
Calculate the initial reaction rates and determine the percent inhibition relative to a DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular XBP1 Splicing Assay
This cell-based assay assesses the inhibition of IRE1α-mediated XBP1 mRNA splicing.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
GSK2850163 and GSK2850163 S-enantiomer
-
Cell culture reagents
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers flanking the XBP1 splice site
-
Agarose gel electrophoresis equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat cells with serial dilutions of GSK2850163 or its S-enantiomer for 1 hour.[1]
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for 4-6 hours.[1]
-
Harvest cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.[7]
-
Separate the PCR products on a 2.5-3% agarose gel.[7] The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[7]
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 and calculate the percent inhibition.
Mandatory Visualizations
Caption: IRE1α signaling pathway and the point of inhibition by GSK2850163.
Caption: Experimental workflow for comparing GSK2850163 and its S-enantiomer.
References
Confirming On-Target Effects of GSK2850163 Using its Inactive S-Enantiomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK2850163, a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α), and its inactive S-enantiomer. The S-enantiomer serves as a critical negative control to ensure that the observed biological effects of GSK2850163 are due to specific inhibition of IRE1α, a key component of the unfolded protein response (UPR).
Mechanism of Action: Targeting the IRE1α Pathway
GSK2850163 is a small molecule inhibitor that allosterically binds to the kinase domain of IRE1α.[1] This binding event locks the kinase in an inactive conformation, which in turn inhibits its endoribonuclease (RNase) activity.[1] The primary function of the IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring endoplasmic reticulum (ER) homeostasis. By inhibiting IRE1α, GSK2850163 prevents the production of XBP1s, thereby modulating the UPR.
The chirality of GSK2850163 is crucial for its activity. While the R-enantiomer (GSK2850163) is the active inhibitor, the S-enantiomer is reported to be inactive.[2][3] This makes the S-enantiomer an ideal negative control in experiments to differentiate on-target effects from potential off-target or non-specific effects of the compound.
Comparative Efficacy Data
The following table summarizes the inhibitory activity of GSK2850163. While specific quantitative data for the S-enantiomer is not widely published, it is consistently referred to as the inactive counterpart.
| Compound | Target | Assay Type | IC50 |
| GSK2850163 | IRE1α Kinase Activity | Biochemical Assay | 20 nM[4][5] |
| GSK2850163 | IRE1α RNase Activity | Biochemical Assay | 200 nM[4][5] |
| GSK2850163 (S enantiomer) | IRE1α Kinase & RNase Activity | Biochemical & Cellular Assays | Inactive[2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for validating on-target effects, the following diagrams are provided.
Detailed Experimental Protocols
To ensure the reproducibility of results and proper validation of on-target effects, the following detailed protocols are provided.
Protocol 1: XBP1 mRNA Splicing Assay (RT-qPCR)
Objective: To quantify the inhibition of IRE1α RNase activity by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Materials:
-
Cells of interest
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
GSK2850163 and its S-enantiomer
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for XBP1s and total XBP1 (or primers flanking the splice site)
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight.
-
ER Stress Induction: Treat cells with an ER stress inducer for a predetermined time to activate the IRE1α pathway.
-
Inhibitor Treatment: Concurrently or subsequently, treat the cells with serial dilutions of GSK2850163, its S-enantiomer, or a vehicle control (e.g., DMSO).
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR using primers that can distinguish between the spliced and unspliced forms of XBP1 mRNA.
-
Data Analysis: Calculate the ratio of XBP1s to XBP1u (or total XBP1). A significant reduction in this ratio in cells treated with GSK2850163, but not its S-enantiomer, confirms on-target IRE1α inhibition.[6]
Protocol 2: Western Blot for IRE1α Phosphorylation and XBP1s Protein
Objective: To assess the inhibition of IRE1α kinase activity (via autophosphorylation) and the downstream reduction in XBP1s protein levels.
Materials:
-
Treated cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-XBP1s, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. A decrease in the p-IRE1α and XBP1s signals in the GSK2850163-treated group compared to the vehicle and S-enantiomer groups indicates on-target activity.
Off-Target Considerations
While GSK2850163 is a selective inhibitor of IRE1α, weak inhibition of other kinases such as Ron and FGFR1 has been observed at much higher concentrations (IC50 = 4.4 µM and 17 µM, respectively).[4][6] When using high concentrations of GSK2850163, it is advisable to consider these potential off-target effects and, if necessary, assess the phosphorylation status of downstream effectors in these pathways (e.g., Akt, ERK).[6] The use of the inactive S-enantiomer is crucial in these scenarios to help distinguish between on-target and off-target phenomena.
Conclusion
The inactive S-enantiomer of GSK2850163 is an indispensable tool for validating the on-target effects of the active compound. By running parallel experiments with the active enantiomer, the inactive enantiomer, and a vehicle control, researchers can confidently attribute observed reductions in XBP1 splicing and IRE1α phosphorylation to the specific inhibition of the IRE1α pathway. This rigorous approach is essential for the accurate interpretation of experimental data and the advancement of research into the therapeutic potential of IRE1α inhibition.
References
Unraveling the Stereospecific Inhibition of IRE1α: A Head-to-Head Comparison of GSK2850163 Enantiomers
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular stress signaling, the precise targeting of key pathway components is paramount for therapeutic development. New comparative analysis underscores the critical role of stereochemistry in the activity of GSK2850163, a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α), a central mediator of the unfolded protein response (UPR). This guide provides a detailed examination of the differential activities of the GSK2850163 enantiomers, supported by experimental data and detailed protocols for researchers in oncology, immunology, and metabolic diseases.
GSK2850163 is a chiral molecule, with its biological activity residing almost exclusively in one of its enantiomers. The corresponding S-enantiomer is reported to be inactive, serving as an ideal negative control for validating the on-target effects of the active compound.[1] This stereospecificity highlights the precise molecular interactions required for the potent inhibition of IRE1α.
Data Presentation: A Tale of Two Enantiomers
The inhibitory activity of the GSK2850163 enantiomers against the kinase and endoribonuclease (RNase) domains of IRE1α reveals a stark contrast in their biological effects. The active enantiomer potently inhibits both functions of IRE1α, while the S-enantiomer is largely devoid of activity.
| Compound | Target Domain | Activity | IC50 (nM) | Reference |
| GSK2850163 (Active Enantiomer) | IRE1α Kinase | Kinase Inhibition | 20 | [2][3] |
| IRE1α RNase | RNase Inhibition | 200 | [2][3] | |
| GSK2850163 (S-enantiomer) | IRE1α Kinase | Kinase Inhibition | Inactive | [1][4] |
| IRE1α RNase | RNase Inhibition | Inactive | [1][4] |
Note: The term "Inactive" for the S-enantiomer is based on consistent reports in the literature, where it is used as a negative control. Specific IC50 values from direct comparative studies are not widely published, underscoring its lack of significant inhibitory activity.
The IRE1α Signaling Pathway and GSK2850163 Inhibition
Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a transcription factor that upregulates genes to resolve ER stress. GSK2850163 exerts its effect by inhibiting the kinase activity of IRE1α, which in turn prevents the activation of its RNase function and subsequent XBP1 splicing.
Caption: The IRE1α signaling cascade under ER stress and the inhibitory action of GSK2850163.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of GSK2850163 enantiomers.
IRE1α Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against IRE1α kinase activity.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
GSK2850163 and its S-enantiomer
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare serial dilutions of the GSK2850163 enantiomers in DMSO.
-
In a 384-well plate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
IRE1α RNase Inhibition Assay
Objective: To measure the ability of the compounds to inhibit the endoribonuclease activity of IRE1α.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
GSK2850163 and its S-enantiomer
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
A synthetic, fluorescently labeled RNA substrate corresponding to the XBP1 mRNA splice site (e.g., with a fluorophore and a quencher).
-
ATP
Procedure:
-
Prepare serial dilutions of the GSK2850163 enantiomers in DMSO.
-
In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature.
-
Activate the IRE1α by adding ATP and incubate for 30 minutes at 30°C.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.
-
Calculate the initial reaction rates for each compound concentration and determine the IC50 value.
Cellular XBP1 Splicing Assay
Objective: To assess the inhibition of IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
GSK2850163 and its S-enantiomer
-
TRIzol reagent for RNA extraction
-
Reverse transcription kit
-
PCR reagents and primers flanking the XBP1 splice site
-
Agarose gel electrophoresis system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the GSK2850163 enantiomers for 1 hour.
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for an additional 4-6 hours.
-
Harvest the cells and extract total RNA using TRIzol.
-
Synthesize cDNA from the extracted RNA.
-
Perform PCR using primers that amplify the region of XBP1 mRNA containing the 26-nucleotide intron.
-
Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.
Caption: A generalized workflow for the in vitro and cellular evaluation of GSK2850163 enantiomers.
This comprehensive comparison demonstrates the high degree of stereoselectivity of GSK2850163 in targeting the IRE1α pathway. The inactive S-enantiomer provides a crucial tool for researchers to confirm that the observed biological effects of the active compound are a direct result of IRE1α inhibition. These findings and protocols offer a robust framework for the continued investigation of the UPR in health and disease.
References
Validating GSK2850163 Specificity: A Comparative Guide for New Cell Line Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of GSK2850163, a potent and selective inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), in new cell lines. We offer an objective comparison of its performance with alternative IRE1α inhibitors, supported by experimental data and detailed protocols to ensure reproducible and reliable results.
GSK2850163 is a valuable research tool for investigating the Unfolded Protein Response (UPR), a critical cellular stress signaling network. It functions as a novel allosteric inhibitor, targeting the kinase domain of IRE1α and thereby modulating its endoribonuclease (RNase) activity, which is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1]
Data Presentation: Quantitative Comparison of IRE1α Inhibitors
To facilitate a clear and objective assessment of GSK2850163's specificity, the following tables summarize its inhibitory activity and compare it with other known IRE1α modulators.
| Table 1: In Vitro Inhibitory Activity against IRE1α and Off-Target Kinases | |||
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) |
| GSK2850163 | IRE1α | 20 nM | 200 nM |
| GSK2850163 (S-enantiomer) | IRE1α | Inactive | Inactive |
| KIRA6 | IRE1α | 0.6 µM | - |
| AMG-18 | IRE1α | - | 2.33 µM |
| Sunitinib | IRE1α, VEGFR, PDGFR, etc. | Dose-dependent inhibition of autophosphorylation | 17 µM |
| Staurosporine | Broad-spectrum kinase inhibitor | - | - |
| GSK2850163 | Ron | 4.4 µM | - |
| GSK2850163 | FGFR1 V561M | 17 µM | - |
| Table 2: Cellular Activity of IRE1α Inhibitors | |||
| Compound | Cell Line | Assay | Reported Effect |
| GSK2850163 | >300 tumor cell lines | Cell Viability | Minimal effect on cell viability as a single agent.[3][4] |
| KIRA6 | >300 cancer cell lines | Cell Viability | Did not affect cancer cell viability.[3] |
| AMG-18 | >300 cancer cell lines | Cell Viability | No cytotoxicity reported in a broad panel.[5] |
Experimental Protocols
To ensure the robust validation of GSK2850163 specificity in a new cell line, the following detailed experimental protocols are recommended.
In Vitro IRE1α Kinase and RNase Inhibition Assays
Objective: To determine the direct inhibitory effect of GSK2850163 on the enzymatic activities of recombinant IRE1α.
a) Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Materials: Recombinant human IRE1α (cytoplasmic domain), GSK2850163, inactive S-enantiomer, appropriate kinase assay buffer, ATP, and a suitable kinase substrate.
-
Procedure:
-
Prepare serial dilutions of GSK2850163 and the S-enantiomer.
-
In a multi-well plate, combine the recombinant IRE1α enzyme, the test compounds, and the kinase buffer.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate for a defined period at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
b) RNase Inhibition Assay (Fluorescence-based)
-
Materials: Recombinant human IRE1α, GSK2850163, inactive S-enantiomer, RNase assay buffer, and a fluorescently labeled RNA substrate corresponding to the XBP1 mRNA splice site.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a fluorescence-compatible multi-well plate, combine recombinant IRE1α and the test compounds.
-
Initiate the RNase reaction by adding the fluorescent RNA substrate.
-
Monitor the increase in fluorescence over time, which results from the cleavage of the substrate.
-
Calculate the initial reaction rates and determine the IC50 value.
-
Cellular XBP1 Splicing Assay
Objective: To assess the ability of GSK2850163 to inhibit IRE1α-mediated XBP1 mRNA splicing within a cellular context.
-
Materials: The new cell line of interest, GSK2850163, inactive S-enantiomer, an ER stress inducer (e.g., tunicamycin or thapsigargin), RNA extraction reagents, reverse transcriptase, PCR reagents, and primers flanking the XBP1 splice site.
-
Procedure:
-
Culture the cells and treat them with varying concentrations of GSK2850163 or the S-enantiomer for a predetermined time.
-
Induce ER stress using tunicamycin or thapsigargin.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that distinguish between the spliced and unspliced forms.
-
Analyze the PCR products by agarose gel electrophoresis. A reduction in the spliced XBP1 band indicates inhibition of IRE1α RNase activity.
-
Quantify the band intensities to determine the cellular IC50 for XBP1 splicing inhibition.
-
Western Blot Analysis for Downstream Signaling
Objective: To evaluate the on-target effect on XBP1s protein levels and to investigate potential off-target effects on Ron and FGFR1 signaling pathways.
-
Materials: Cell lysates from treated and untreated cells, primary antibodies against XBP1s, phospho-Ron, total Ron, phospho-FGFR1, total FGFR1, and downstream effectors (e.g., phospho-Akt, phospho-ERK), and appropriate secondary antibodies.
-
Procedure:
-
Treat cells with GSK2850163 at various concentrations.
-
Prepare cell lysates and determine protein concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membranes with the primary antibodies of interest.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to assess changes in protein expression and phosphorylation.[1]
-
Kinome-Wide Selectivity Profiling
Objective: To comprehensively assess the specificity of GSK2850163 by screening it against a large panel of kinases.
-
Recommendation: Utilize a commercial kinase profiling service to test GSK2850163 at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. This will provide a broad overview of its selectivity and identify any other potential off-target interactions.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of IRE1α inhibitors
A Comprehensive Comparative Analysis of IRE1α Inhibitors for Researchers and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR).[1][2] Inositol-requiring enzyme 1α (IRE1α) is a key sensor and transducer of the UPR, playing a pivotal role in determining cell fate under ER stress.[1][2] As a bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities, IRE1α has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][4][5] This guide provides a comparative analysis of prominent IRE1α inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting the appropriate tools for their studies.
The IRE1α Signaling Pathway
Under ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[3] The activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron.[2][6] This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in restoring ER homeostasis, such as chaperones and components of the ER-associated degradation (ERAD) machinery.[1][2] However, under prolonged or severe ER stress, IRE1α can also promote apoptosis through the regulated IRE1-dependent decay (RIDD) of mRNAs and the activation of downstream signaling cascades, including the JNK pathway.
Comparative Analysis of IRE1α Inhibitors
IRE1α inhibitors can be broadly classified into two main categories based on their mechanism of action: kinase inhibitors and RNase inhibitors. Kinase inhibitors target the ATP-binding pocket of the IRE1α kinase domain, thereby allosterically inhibiting its RNase activity. In contrast, RNase inhibitors directly target the RNase active site. The following tables provide a comparative overview of the in vitro efficacy of several widely used IRE1α inhibitors.
Kinase Inhibitors
These inhibitors prevent the autophosphorylation of IRE1α, which is a prerequisite for the activation of its RNase domain. Some kinase inhibitors, known as Type I inhibitors, bind to the active conformation of the kinase domain, while Type II inhibitors bind to an inactive conformation.
| Inhibitor | Type | Target | IC50 (Kinase Assay) | IC50 (RNase Assay) | Cellular XBP1 Splicing IC50 | References |
| KIRA6 | Type II | IRE1α Kinase | 0.6 µM | - | - | [1][7][8][9][10] |
| APY29 | Type I | IRE1α Kinase | 280 nM | Activator | - | [1][3][11][12][13] |
| Sunitinib | Multi-kinase | IRE1α Kinase | - | - | - | [1][5][14][15][16] |
| GSK2850163 | - | IRE1α Kinase/RNase | 20 nM | 200 nM | - | [1] |
RNase Inhibitors
These small molecules directly bind to the RNase domain of IRE1α, preventing the cleavage of XBP1u mRNA.
| Inhibitor | Target | IC50 (RNase Assay) | Cellular XBP1 Splicing EC50 | References |
| MKC8866 | IRE1α RNase | 0.29 µM | 0.52 µM | [1][4][17][18][19] |
| B-I09 | IRE1α RNase | 1.23 µM | - | [1][2][20][21][22] |
| STF-083010 | IRE1α RNase | - | - | [1][23][24] |
| 4µ8C | IRE1α RNase | - | - | [1][25] |
| Toyocamycin | IRE1α RNase | 80 nM (XBP1 mRNA cleavage) | - | [1][16] |
| IA107 | IRE1α RNase | 16 nM (non-phosphorylated), 9 nM (phosphorylated) | - | [1][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
IRE1α Kinase Activity Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of the IRE1α kinase domain.
Materials:
-
Recombinant human IRE1α protein (cytosolic domain)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for IRE1α)
-
Test inhibitor at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the IRE1α enzyme and the test inhibitor in the kinase assay buffer.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
IRE1α RNase Activity Assay
This assay quantifies the cleavage of a fluorescently labeled RNA substrate by the IRE1α RNase domain.[26][27]
Materials:
-
Recombinant human IRE1α protein (cytosolic domain)
-
Fluorescently labeled RNA substrate mimicking the XBP1 stem-loop structure (e.g., with a fluorophore and a quencher)
-
RNase assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test inhibitor at various concentrations
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add the RNase assay buffer, the fluorescent RNA substrate, and the test inhibitor at various concentrations to the wells of the plate.
-
Initiate the reaction by adding the recombinant IRE1α enzyme.
-
Incubate the plate at 37°C, protected from light.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescence signal.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
Cellular XBP1 Splicing Assay
This assay measures the level of spliced XBP1 (XBP1s) mRNA in cells treated with an ER stress inducer and an IRE1α inhibitor.[6][28][29][30][31]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
Test inhibitor at various concentrations
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for both unspliced (XBP1u) and spliced (XBP1s) XBP1 mRNA
-
qPCR master mix and instrument or conventional PCR reagents and gel electrophoresis equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate duration (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers that specifically amplify the spliced form of XBP1. Normalize the expression to a stable housekeeping gene.
-
Alternatively, perform conventional RT-PCR using primers that flank the 26-nucleotide intron. The PCR products can be resolved on an agarose gel, where the spliced and unspliced forms will appear as different-sized bands.[6] The bands can be quantified using densitometry.
-
Calculate the percentage of XBP1 splicing inhibition for each inhibitor concentration and determine the EC50 value.
Conclusion
The development of potent and selective IRE1α inhibitors is a rapidly advancing field with significant therapeutic potential. This guide provides a comparative overview of several key inhibitors, highlighting their mechanisms of action and in vitro potencies. The choice of a specific inhibitor will depend on the research question, with kinase inhibitors offering a means to probe the allosteric regulation of IRE1α and RNase inhibitors providing a more direct way to block its enzymatic activity. The provided experimental protocols serve as a starting point for researchers to characterize and compare the efficacy of existing and novel IRE1α modulators. As our understanding of the complexities of the UPR deepens, these pharmacological tools will be invaluable in dissecting the roles of IRE1α in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. APY29 | IRE1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. glpbio.cn [glpbio.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. KIRA6 | IRE1 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. APY29 | IRE1 | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. MKC8866 | IRE1 | TargetMol [targetmol.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. B I09 | IRE1 | Tocris Bioscience [tocris.com]
- 22. B I09 | IRE1 | TargetMol [targetmol.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. XBP1 mRNA splicing assay [bio-protocol.org]
- 29. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. academic.oup.com [academic.oup.com]
Ruling Out Off-Target Effects: A Guide to Using Inactive Enantiomers with KDM1A/LSD1 Inhibitors
In the pursuit of delineating specific biological mechanisms and validating drug targets, discerning on-target effects from off-target artifacts is paramount. A powerful and elegant method to achieve this is the use of a stereoisomer, particularly an inactive enantiomer, as a negative control in cellular and biochemical assays. This guide provides a comprehensive comparison of the active KDM1A/LSD1 inhibitor, SP2509, and its inactive enantiomer, SP2513, to illustrate this crucial experimental control. While the initial query referenced GSK2850163, this compound is an inhibitor of IRE1α, not KDM1A/LSD1. A more pertinent example from GSK's portfolio for KDM1A/LSD1 inhibition is GSK2879552; however, the availability of a corresponding inactive enantiomer for GSK2879552 is not as clearly documented in publicly available literature as it is for SP2509 and its counterpart, SP2513.
The Principle of Using Inactive Enantiomers
Enantiomers are chiral molecules that are mirror images of each other and are non-superimposable. While they share identical physical and chemical properties in an achiral environment, their interactions with chiral biological targets, such as enzymes and receptors, can differ dramatically. One enantiomer may bind with high affinity and elicit a biological response (the active enantiomer or eutomer), while the other may bind weakly or not at all (the inactive enantiomer or distomer). This disparity in biological activity provides a robust tool for researchers. Any observed effect that is produced by the active enantiomer but not by the inactive enantiomer, when used at the same concentration, can be confidently attributed to the specific inhibition of the intended target. Conversely, effects observed with both enantiomers are likely due to off-target interactions or non-specific compound properties.
KDM1A/LSD1: A Key Epigenetic Regulator
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[1]
Comparison of SP2509 (Active Inhibitor) and SP2513 (Inactive Enantiomer)
SP2509 is a reversible, non-competitive inhibitor of KDM1A/LSD1.[3] Its inactive enantiomer, SP2513, serves as an ideal negative control.[3]
Table 1: Comparative Activity of SP2509 and SP2513
| Feature | SP2509 (Active Enantiomer) | SP2513 (Inactive Enantiomer) | Reference |
| Target | KDM1A/LSD1 | KDM1A/LSD1 (no significant inhibition) | [3] |
| Mechanism of Action | Reversible, non-competitive inhibitor | Inactive | [3] |
| Cellular Effect | Induces differentiation and apoptosis in AML cells | No significant effect on AML cell differentiation or apoptosis | [3] |
| In Vivo Efficacy | Reduces tumor burden in AML xenograft models | No significant anti-leukemic activity | [3] |
Experimental Protocols
Protocol 1: KDM1A/LSD1 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of a compound against purified KDM1A/LSD1 enzyme.
Materials:
-
Purified recombinant human KDM1A/LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
SP2509 and SP2513
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate to measure hydrogen peroxide production, a byproduct of the demethylation reaction)[4]
-
96-well microplate
Procedure:
-
Prepare serial dilutions of SP2509 and SP2513 in assay buffer.
-
Add KDM1A/LSD1 enzyme to the wells of the microplate.
-
Add the diluted compounds (SP2509 and SP2513) or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for SP2509. SP2513 should exhibit a significantly higher or no IC50 value.
Protocol 2: Cellular Proliferation Assay
This protocol assesses the effect of KDM1A/LSD1 inhibition on the proliferation of cancer cells.
Materials:
-
Acute Myeloid Leukemia (AML) cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
SP2509 and SP2513
-
Cell proliferation reagent (e.g., resazurin-based or ATP-based)
-
96-well cell culture plates
Procedure:
-
Seed AML cells into 96-well plates at a predetermined density.
-
Allow cells to adhere and resume growth overnight.
-
Treat cells with a range of concentrations of SP2509, SP2513, or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence signal using a microplate reader.
-
Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition). A significant difference in GI50 between SP2509 and SP2513 is expected.
Visualizing the Logic and Pathways
Diagram 1: Experimental Workflow for Validating On-Target Effects
References
- 1. Recent advances of LSD1/KDM1A inhibitors for disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomer Specificity of GSK2850163 in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activity of the enantiomers of GSK2850163, a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α). GSK2850163 is a chiral molecule, and its biological activity is known to be stereospecific, with one enantiomer exhibiting potent inhibitory effects while the other is largely inactive. This guide summarizes the available quantitative data, provides detailed experimental protocols for key functional assays, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of GSK2850163 Enantiomers and Alternative IRE1α Inhibitors
The following table summarizes the inhibitory activity of GSK2850163, its S-enantiomer, and other known IRE1α inhibitors. The data highlights the pronounced enantiomer specificity of GSK2850163.
| Compound | Target | Activity | IC50 |
| GSK2850163 (Active Enantiomer) | IRE1α | Kinase Inhibition | 20 nM [1][2][3] |
| IRE1α | RNase Inhibition | 200 nM [1][2][3] | |
| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive [4] |
| IRE1α | RNase Inhibition | Inactive [4] | |
| KIRA6 | IRE1α | Kinase Inhibition | Reported as potent |
| AMG-18 | IRE1α | Kinase Inhibition | Reported as potent |
| STF-083010 | IRE1α | RNase Inhibition | Reported as direct inhibitor |
Mandatory Visualization
IRE1α Signaling Pathway and Point of Inhibition
The following diagram illustrates the unfolded protein response (UPR) pathway mediated by IRE1α and the mechanism of inhibition by GSK2850163.
Experimental Workflow: Assessing IRE1α Inhibition
This diagram outlines the general workflow for evaluating the inhibitory potential of compounds like GSK2850163 on IRE1α activity.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to enable researchers to replicate and validate these findings.
In Vitro IRE1α Kinase Activity Assay
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation.
-
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
GSK2850163 (active enantiomer) and its S-enantiomer
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
Add the compounds to the wells of a 384-well plate.
-
Add recombinant IRE1α protein to the wells.
-
Incubate at room temperature for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified duration.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
In Vitro IRE1α RNase Activity Assay
This assay measures the ability of a compound to inhibit the endoribonuclease activity of IRE1α, which is responsible for the splicing of XBP1 mRNA.
-
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
GSK2850163 (active enantiomer) and its S-enantiomer
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
A synthetic, fluorescently labeled RNA substrate corresponding to the XBP1 mRNA splice site (e.g., a FRET-based substrate).
-
ATP (to activate the kinase domain, which in turn activates the RNase domain)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.
-
Add the compounds to the wells of a 384-well plate.
-
Add recombinant IRE1α protein and ATP to the wells.
-
Incubate to allow for IRE1α activation and compound binding.
-
Initiate the RNase reaction by adding the fluorescent RNA substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the RNA substrate.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration to derive the IC50 value.
-
Cellular XBP1 Splicing Assay
This assay assesses the ability of a compound to inhibit IRE1α-mediated splicing of XBP1 mRNA in a cellular context.
-
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and reagents
-
An ER stress inducer (e.g., tunicamycin or thapsigargin)
-
GSK2850163 (active enantiomer) and its S-enantiomer
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers flanking the XBP1 splice site
-
Agarose gel electrophoresis system or a real-time PCR instrument
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time.
-
Induce ER stress by adding an ER stress inducer (e.g., tunicamycin).
-
Incubate the cells for a further period to allow for XBP1 splicing.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band. Alternatively, use quantitative real-time PCR with primers specific for the spliced form of XBP1.[5][6]
-
Quantify the band intensities or the levels of spliced XBP1 mRNA to determine the percent inhibition of XBP1 splicing for each compound concentration and calculate the cellular IC50 value.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK2850163 hydrochloride - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
Safety Operating Guide
Safe Disposal of GSK2850163 (S enantiomer): A Comprehensive Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal Procedures for the Cytotoxic Agent GSK2850163 (S enantiomer).
GSK2850163 is the cytotoxic component of the antibody-drug conjugate (ADC) belantamab mafodotin. As a potent derivative of monomethyl auristatin F (MMAF), it is classified as a hazardous cytotoxic agent.[][2][3][4] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of GSK2850163 (S enantiomer) and materials contaminated with it.
Due to its high potency, all waste contaminated with GSK2850163 should be treated as acutely toxic hazardous waste, following the most stringent institutional and regulatory guidelines.
Hazard Classification and Waste Categorization
Waste should be categorized into "bulk" and "trace" contamination to ensure proper segregation and disposal.
| Waste Category | Description | Examples |
| Bulk Contaminated Waste | Items saturated with or containing more than a residual amount of GSK2850163. This includes materials that are not "RCRA empty." | - Unused or expired GSK2850163 powder or solutions.- Grossly contaminated personal protective equipment (PPE).- Materials used to clean up significant spills.- Full or partially full vials, syringes, or IV bags. |
| Trace Contaminated Waste | Items that have come into contact with GSK2850163 but are considered "RCRA empty." For P-listed waste, a container is considered "RCRA empty" only after it has been triple-rinsed.[7] | - Empty vials, ampules, and other containers that have been triple-rinsed.- Used PPE with minimal contamination (e.g., gloves, gowns).- Contaminated labware (e.g., pipette tips, culture plates) that has been appropriately decontaminated. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling GSK2850163 in any form.[5]
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[5] |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves.[5] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of GSK2850163 waste.
Caption: Waste Disposal Workflow for GSK2850163 (S enantiomer).
Detailed Experimental Protocols
Decontamination of Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with GSK2850163 must be decontaminated.
Materials:
-
10% bleach solution (freshly prepared)
-
70% ethanol
-
Chemotherapy-rated absorbent pads
-
Appropriate PPE
Procedure:
-
Initial Cleaning: Liberally apply the 10% bleach solution to the contaminated surface. Allow a contact time of at least 15 minutes.[5][8][9]
-
Wiping: Using chemotherapy-rated absorbent pads, wipe the area from the outer edge towards the center.
-
Rinsing: Thoroughly rinse the surface with 70% ethanol to remove the bleach residue.[5]
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: Dispose of all cleaning materials as bulk contaminated waste in a black RCRA hazardous waste container.
Triple-Rinsing of "Empty" Containers
To render a container that held P-listed or acutely hazardous waste "RCRA empty," it must be triple-rinsed.
Materials:
-
Solvent appropriate for rinsing (e.g., water, ethanol)
-
Black RCRA hazardous waste container for the rinsate
-
Appropriate PPE
Procedure:
-
First Rinse: Add a suitable solvent to the "empty" container, filling it to approximately 10% of its volume.
-
Agitate: Securely cap the container and agitate it vigorously to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated black RCRA hazardous waste container.
-
Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses.[10]
-
Container Disposal: After triple-rinsing, the container can be disposed of as trace chemotherapy waste. Deface or remove the original label before disposal.
Spill Management
In the event of a spill, immediate and appropriate action is required to minimize exposure and contamination.
Procedure:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, contain the spill using a chemotherapy spill kit.
-
PPE: Don the appropriate PPE, including a respirator if the spill involves powder.
-
Clean-up:
-
Powder Spills: Gently cover the spill with damp absorbent pads to avoid aerosolization.
-
Liquid Spills: Absorb the spill with absorbent pads from the spill kit.
-
-
Decontaminate: Decontaminate the spill area as described in the decontamination protocol above.
-
Waste Disposal: Place all materials used for spill clean-up into a black RCRA hazardous waste container.
-
Report: Report the spill to the institution's Environmental Health and Safety (EHS) department.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of GSK2850163 (S enantiomer), protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local and national regulations for hazardous waste management.
References
- 2. Belantamab mafodotin - Wikipedia [en.wikipedia.org]
- 3. belantamab mafodotin | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. myeloma.org [myeloma.org]
- 5. benchchem.com [benchchem.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. glyconllc.com [glyconllc.com]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. P-List Chemical Waste | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
